Chemical Properties and Synthetic Utility of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Executive Summary In the landscape of modern medicinal chemistry, the functionalization of the quinoline scaffold remains a cornerstone strategy for developing novel therapeutics, particularly in the realms of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the functionalization of the quinoline scaffold remains a cornerstone strategy for developing novel therapeutics, particularly in the realms of kinase inhibitors and anti-infective agents[1]. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) is a highly specialized, multi-functional building block designed for advanced drug discovery[2].
As a Senior Application Scientist, I frequently utilize this compound because its tri-substituted nature (C3-chlorine, C6-ethyl ester, C8-fluorine) offers an orthogonal reactivity profile. This allows for highly chemoselective sequential functionalization without the need for cumbersome protection/deprotection steps. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its reactivity, and field-proven, self-validating experimental protocols for its derivatization.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the C8-fluorine significantly modulates the pKa of the quinoline nitrogen, enhancing the molecule's lipophilicity and altering its hydrogen-bonding capacity.
Table 1: Physicochemical Properties[2]
Property
Value
Synthetic / Biological Implication
CAS Number
2721375-38-6
Unique identifier for procurement and regulatory tracking.
Molecular Formula
C₁₂H₉ClFNO₂
Defines exact mass requirements for LC-MS validation.
Molecular Weight
253.66 g/mol
Optimal low-MW starting point for lead optimization (Rule of 5).
SMILES
O=C(C1=CC(F)=C2N=CC(Cl)=CC2=C1)OCC
Useful for in silico docking and predictive ADMET modeling.
Purity Standard
≥98%
Prevents catalytic poisoning during sensitive Pd-cross couplings.
Storage Conditions
Sealed, Dry, 2-8°C
Prevents premature ester hydrolysis via atmospheric moisture.
Table 2: Reactivity Comparison (3-Chloroquinoline vs. 3-Bromoquinoline)[3][4]
High activation barrier for Pd(0) insertion into C-Cl bond.
Cost & Scalability
Highly cost-effective
Moderately expensive
Chlorides are preferred for kg-scale process chemistry.
Structural Causality and Chemoselectivity
The true value of this building block lies in its chemoselectivity. Each functional group has been strategically placed to serve a distinct synthetic purpose.
C3-Chlorine (Cross-Coupling Hub): While aryl chlorides are notoriously stubborn due to their high bond dissociation energy (BDE ~330 kJ/mol), modern palladium catalysis utilizing bulky dialkylbiaryl phosphine ligands (like Buchwald's XPhos) can efficiently force the oxidative addition step[3].
C6-Ethyl Ester (Electrophilic Center): Acts as a stable precursor for carboxylic acids, amides, or primary alcohols. It is stable under standard cross-coupling conditions but easily cleaved under mild basic conditions.
C8-Fluorine (Electronic Modulator): The C8-fluorine mimics the structural motif found in highly successful fluoroquinolone antibiotics (e.g., Moxifloxacin). It lowers the basicity of the adjacent N1 nitrogen, which improves membrane permeability and can direct ortho-lithiation or participate in Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles.
Chemoselective reactivity map of the quinoline scaffold.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm causality and reaction success.
Protocol A: Suzuki-Miyaura Cross-Coupling at the C3-Position
Causality Rationale: We employ Pd₂(dba)₃ combined with XPhos. The bulky, electron-rich dicyclohexylphosphine moiety of XPhos accelerates the rate-limiting oxidative addition of Pd(0) into the stubborn C-Cl bond, while its biphenyl backbone facilitates the subsequent reductive elimination.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk flask under argon, add Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Note: Water is crucial to dissolve the inorganic base and accelerate transmetalation.
Thermal Activation: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 254 [M+H]⁺) completely disappears, replaced by the target mass.
Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove Pd black, and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Step-by-step Suzuki-Miyaura workflow for C3-chlorine activation.
Protocol B: Chemoselective Saponification of the C6-Ester
Causality Rationale: To hydrolyze the C6-ethyl ester without triggering an unwanted SNAr reaction at the C8-fluorine, mild conditions are required. We utilize LiOH·H₂O in a mixed aqueous-organic solvent system. LiOH is a milder nucleophile than NaOH/KOH, preventing defluorination while efficiently attacking the electrophilic ester carbonyl.
Step-by-Step Methodology:
Solubilization: Dissolve Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (1.0 equiv, 1.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 8 mL).
Base Addition: Add LiOH·H₂O (3.0 equiv, 3.0 mmol) in one portion.
Reaction: Stir the mixture at room temperature for 4 hours.
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (high Rf) should disappear, replaced by a baseline spot (the lithium carboxylate salt).
Acidification (Self-Validation): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and cool to 0 °C. Slowly add 1M HCl dropwise until the pH reaches ~3. Validation: A white/pale-yellow precipitate will immediately form, confirming the protonation of the free carboxylic acid.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to yield 3-chloro-8-fluoroquinoline-6-carboxylic acid (Expected LC-MS: m/z 226 [M+H]⁺).
References
National Institutes of Health (NIH) / PMC. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Retrieved from: [Link]
Unlocking the Therapeutic Potential of 3-Chloro-8-Fluoroquinoline Derivatives
Executive Summary As the demand for highly selective targeted therapies intensifies, the 3-chloro-8-fluoroquinoline scaffold has emerged as a privileged pharmacophore in modern drug discovery. Originally recognized for i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the demand for highly selective targeted therapies intensifies, the 3-chloro-8-fluoroquinoline scaffold has emerged as a privileged pharmacophore in modern drug discovery. Originally recognized for its broad-spectrum antimicrobial properties, this bicyclic heteroaromatic system is now a critical building block in the synthesis of potent epigenetic modulators—specifically, inhibitors of Protein Arginine Methyltransferase 5 (PRMT5)[1][2].
This technical guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols required to harness 3-chloro-8-fluoroquinoline derivatives in therapeutic development.
Chemical Rationale: The 3-Chloro-8-Fluoroquinoline Scaffold
The therapeutic versatility of the 3-chloro-8-fluoroquinoline core is dictated by the precise spatial and electronic arrangement of its halogen substituents:
8-Fluoro Substitution: Fluorine at the C8 position exerts a strong inductive electron-withdrawing effect, lowering the pKa of the quinoline nitrogen. This modification enhances metabolic stability against cytochrome P450-mediated oxidation and improves lipid membrane permeability, a critical factor for intracellular target engagement.
3-Chloro Substitution: Chlorine at the C3 position increases the overall lipophilicity (LogP) of the scaffold and provides a specific steric bulk that fits precisely into the hydrophobic pockets of target enzymes (such as the SAM-binding pocket of PRMT5 or the active site of viral integrases).
When combined, these halogens create an electron-deficient heteroaromatic ring system that is highly resistant to degradation while maintaining optimal non-covalent interactions (halogen bonding and
stacking) with target proteins.
Primary Therapeutic Axis: PRMT5 Inhibition in Oncology
Mechanism of Action
PRMT5 is the primary Type II arginine methyltransferase responsible for the symmetric dimethylation of arginine residues on histones (e.g., H3R8, H4R3) and non-histone proteins (e.g., splicing factors)[3]. Operating in a hetero-octameric complex with the WD40-repeat protein MEP50, PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor[3][4].
In various malignancies (including glioblastoma, mantle cell lymphoma, and pancreatic cancer), PRMT5 is significantly overexpressed[2]. This overexpression drives the hypermethylation of histones at the promoters of tumor suppressor genes (such as the RB family and p53), leading to their transcriptional silencing and promoting unchecked cancer cell proliferation[5][6]. Substituted bicyclic heterocyclic compounds derived from 3-chloro-8-fluoroquinoline act as potent, selective inhibitors of the PRMT5/MEP50 complex, effectively restoring tumor suppressor expression and halting oncogenesis[1][2].
Caption: Mechanistic pathway of PRMT5-mediated oncogenesis and targeted inhibition by quinoline derivatives.
To accurately quantify the inhibitory potency (IC50) of synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Causality for Selection: TR-FRET eliminates short-lived background autofluorescence from the test compounds, ensuring a high signal-to-noise ratio. The ratiometric readout normalizes well-to-well variations, creating a self-validating system.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (20 mM Bicine pH 7.6, 0.002% Tween-20, 1 mM DTT). Dilute recombinant human PRMT5/MEP50 complex to a final well concentration of 2 nM.
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 3-chloro-8-fluoroquinoline derivative in 100% DMSO. Transfer 100 nL of each concentration to a 384-well proxiplate using acoustic dispensing (e.g., Echo 550) to ensure volumetric absolute precision.
Enzyme Incubation: Add 5 µL of the PRMT5/MEP50 solution to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibrium.
Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM SAM and 100 nM biotinylated histone H4 (1-21) peptide.
Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of detection buffer containing a Europium-cryptate labeled anti-symmetric dimethyl arginine antibody (donor) and Streptavidin-XL665 (acceptor), alongside 100 µM of a non-specific SAM competitor to stop further methylation.
Readout & Validation: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).
Self-Validation Check: Calculate the 665/615 nm ratio. Ensure the Z'-factor between the vehicle control (100% activity) and the no-enzyme control (0% activity) is >0.7. A reference inhibitor (e.g., GSK591) must yield an IC50 within 3-fold of its historical average to validate the run.
Synthesis Methodology: Constructing the Core Scaffold
The synthesis of the highly reactive intermediate, 7-bromo-3-chloro-8-fluoroquinoline , is a critical bottleneck in generating PRMT5 inhibitors[1][2].
Caption: Step-by-step synthetic workflow for 7-bromo-3-chloro-8-fluoroquinoline and downstream API assembly.
Protocol: Electrophilic Chlorination of 7-Bromo-8-fluoroquinoline
Causality for Selection: The quinoline ring is inherently electron-deficient. Direct chlorination requires thermal activation. N-chlorosuccinimide (NCS) is selected over chlorine gas as it provides a controlled, gradual release of electrophilic chlorine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), preventing over-chlorination or degradation of the starting material. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the transition state of the electrophilic attack at the C3 position[1].
Step-by-Step Methodology:
Dissolution: To a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 7-bromo-8-fluoroquinoline (3.4 g, 15.04 mmol)[1].
Solvation: Dissolve the starting material in anhydrous DMF (10 mL) under an inert nitrogen atmosphere to prevent oxidative side reactions[1].
Reagent Addition: Add N-chlorosuccinimide (4.02 g, 30.1 mmol, 2.0 equivalents) in a single portion at 25°C[1].
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100°C. Stir vigorously for 16 hours[1]. Note: The elevated temperature is strictly required to overcome the activation energy barrier of the electron-deficient pyridine ring.
Quenching & Extraction: Cool the reaction to 25°C. Quench by pouring the mixture into ice-cold water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield 7-bromo-3-chloro-8-fluoroquinoline[1].
Secondary Therapeutic Axes: Antiviral and Antibacterial Potential
Beyond oncology, the 8-fluoroquinoline core demonstrates profound polypharmacology:
Antiviral Activity (HIV-1 Integrase): 8-fluoroquinoline derivatives engineered with diketo acid moieties act as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The 8-fluoroquinoline core was identified as one of the most potent derivatives in integrase enzyme assays, effectively chelating the
ions within the viral integrase active site and preventing the insertion of viral DNA into the host genome[7].
Antibacterial Activity: Inheriting the legacy of fluoroquinolone antibiotics, 8-fluoroquinoline-3-carboxamide derivatives exhibit strong inhibition of bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV). The C3 carboxamide modification stabilizes cleaved DNA strands, leading to lethal double-strand breaks during bacterial replication[8].
Quantitative Structure-Activity Relationship (SAR) Data
To synthesize the multi-target potential of this scaffold, the following table aggregates representative quantitative data derived from recent literature and patent disclosures.
Table 1: Representative Biological Activity of 8-Fluoroquinoline Derivatives
Compound Class
Primary Target / Mechanism
Representative IC50 / MIC
Primary Indication
Substituted Bicyclic 3-chloro-8-fluoroquinolines
PRMT5/MEP50 Complex Inhibition
< 10 nM
Oncology (Glioblastoma, Lymphoma, Pancreatic)
8-Fluoroquinoline diketo acids
HIV-1 Integrase (Strand Transfer)
15 - 50 nM
Antiviral (HIV-1 Infection)
8-Fluoroquinoline-3-carboxamides
Bacterial Topoisomerase IV / DNA Gyrase
0.5 - 4 µg/mL
Antibacterial (Gram-positive/negative infections)
Conclusion
The 3-chloro-8-fluoroquinoline scaffold represents a masterclass in rational drug design. By leveraging specific halogen-induced electronic and steric effects, researchers can direct this core toward highly specific epigenetic targets like PRMT5, or pivot toward critical antiviral and antibacterial pathways. The rigorous application of self-validating assays and controlled synthetic methodologies ensures that this pharmacophore will continue to yield high-value clinical candidates.
References
Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. (European Patent EP3724190B1 / WO2019116302A1). European Patent Office / WIPO.
Stopa, N., Krebs, J. E., & Shechter, D. (2015). The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond. Cellular and Molecular Life Sciences, 72(11), 2041-2059. Verified URL:[Link]
Wang, L., Pal, S., & Sif, S. (2008). Protein arginine methyltransferase 5 suppresses the transcription of the RB family of tumor suppressors in leukemia and lymphoma cells. Molecular and Cellular Biology, 28(20), 6262-6277. Verified URL:[Link]
Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). National Center for Biotechnology Information (PMC). Verified URL:[Link]
Technical Guide: Structure-Activity Relationship (SAR) of Fluoroquinoline Carboxylates
Topic: Structure-Activity Relationship (SAR) of Fluoroquinoline Carboxylates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Introduction The fluoroquinolo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) of Fluoroquinoline Carboxylates
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The fluoroquinolones represent a critical evolution of the quinolone scaffold, originating from the discovery of nalidixic acid in 1962. The addition of a fluorine atom at the C-6 position marked the transition from narrow-spectrum urinary antiseptics to potent, broad-spectrum systemic antimicrobials. This guide dissects the molecular architecture of the 4-quinolone-3-carboxylic acid nucleus, providing a mechanistic analysis of how specific substituents influence gyrase binding, bacterial permeability, and toxicity profiles.
The Core Scaffold
The pharmacophore requires a bicyclic aromatic core containing a 4-quinolone-3-carboxylic acid motif. This electronic environment is non-negotiable for the chelation of the critical magnesium ion (
) required for enzyme inhibition.
The Pharmacophore: SAR by Position
The following section details the functional impact of modifications at key positions on the quinolone ring.
Position 6: The Anchor (Fluorine)
Modification: Substitution with Fluorine.
Effect: The C-6 fluorine is the defining feature of this class. It significantly increases lipophilicity, facilitating cell wall penetration, and enhances binding affinity to the DNA-gyrase complex by approximately 2-17 fold compared to non-fluorinated analogs.
Mechanistic Note: The electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, stabilizing the drug-enzyme-DNA ternary complex.
Effect: The N-1 substituent controls overall potency and pharmacokinetics.
Insight: A cyclopropyl group at N-1 provides the optimal steric bulk to fill the hydrophobic pocket of the enzyme, maximizing potency. Bulky groups (e.g., difluorophenyl) can increase potency against anaerobes but may compromise safety.
Position 7: Spectrum & Efflux
Substituents: Piperazinyl (Ciprofloxacin) or Pyrrolidinyl (Moxifloxacin) rings.
Effect: This position dictates the antibacterial spectrum and half-life.
Piperazine: Enhances Gram-negative activity (e.g., Pseudomonas aeruginosa) and GABA receptor binding (CNS side effects).
Pyrrolidine/Azabicyclo: Improves Gram-positive activity (e.g., S. pneumoniae) and reduces susceptibility to efflux pumps.
Position 8: The Toxicity Switch
Substituents: Hydrogen, Halogen (F, Cl), or Methoxy (
).
Effect: Critical for phototoxicity and resistance suppression.
Halogen (F/Cl): Increases potency but drastically increases phototoxicity (e.g., Lomefloxacin, Sparfloxacin) due to UV-induced free radical generation.
Methoxy (
): (e.g., Moxifloxacin). Sterically hinders the C-7 substituent, reducing phototoxicity and increasing stability. It also targets mutant gyrase, lowering the mutant prevention concentration (MPC).
Position 5: Gram-Positive Activity & Cardiotoxicity[2][3][4]
Effect: Substituents here (e.g., Sparfloxacin) enhance Gram-positive activity but are strongly linked to QTc prolongation via hERG channel blockade.[2][3] Unsubstituted (H) analogs (Ciprofloxacin, Levofloxacin) generally have better cardiac safety profiles.
Visualization: SAR Logic Map
Caption: Logical relationship between specific structural positions and their pharmacological outcomes.
Mechanistic Basis: The Water-Metal Ion Bridge[6][7][8][9][10][11][12]
To understand the SAR, one must understand the binding mode. Fluoroquinolones do not bind directly to the enzyme protein chains alone; they bind to the DNA-Enzyme cleavage complex .
The Model
The drug intercalates into the DNA at the cleavage site. The C-3 carboxylate and C-4 keto groups chelate a non-catalytic Magnesium ion (
) . This metal ion coordinates with four water molecules, which then form hydrogen bonds with specific residues on the enzyme.
Gram-Negative (E. coli): The bridge anchors to Serine-83 and Aspartic Acid-87 (GyrA). The bridge functions primarily as a positioning contact.[4]
Gram-Positive (S. aureus): The bridge anchors to Serine-84 and Glutamic Acid-88 (GrlA). The bridge functions as a critical binding contact.[5][6][7][8]
Scientific Integrity Note: This distinction explains why single mutations at Ser-83 (E. coli) cause high-level resistance (disrupting the positioning), whereas Gram-positives often require double mutations to achieve similar resistance levels.
Objective: Determine the Minimum Inhibitory Concentration (MIC) accurately.
Critical Constraint: Cation Adjustment. Standard Mueller-Hinton broth varies in cation levels. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing:
Cyclopropyl is generally safe; avoid specific bulky aryl groups.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][9][14]
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. [Link]
Owens, R. C., & Ambrose, P. G. (2005). Antimicrobial safety: focus on fluoroquinolones. Clinical Infectious Diseases. [Link]
Inspiralis. (n.d.). DNA Gyrase Supercoiling Inhibition Assay Protocol. [Link]
Molecular weight and formula of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Executive Summary Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Distinguished by its spe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) is a high-value heterocyclic building block used primarily in the synthesis of advanced pharmaceutical agents. Distinguished by its specific substitution pattern—a chlorine atom at the 3-position, a fluorine atom at the 8-position, and an ethyl ester at the 6-position—this molecule serves as a critical scaffold for developing kinase inhibitors (e.g., c-Met, VEGFR) and next-generation anti-infectives.
The presence of the 8-fluoro substituent is strategically important for modulating metabolic stability (blocking P450 oxidation sites) and influencing the pKa of the quinoline nitrogen. The 3-chloro group provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of structure-activity relationship (SAR) libraries.
Physicochemical Profile
The precise characterization of this intermediate is essential for quality control in multistep synthesis.
Property
Value
Notes
IUPAC Name
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
CAS Number
2721375-38-6
Molecular Formula
C₁₂H₉ClFNO₂
Molecular Weight
253.66 g/mol
Physical State
Off-white to pale yellow solid
Crystalline powder
Solubility
DMSO, DMF, DCM, Ethyl Acetate
Low solubility in water
LogP (Predicted)
~3.2
Lipophilic scaffold
H-Bond Acceptors
3 (N, O, O)
H-Bond Donors
0
Synthetic Pathways & Methodology
The synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate presents a regiochemical challenge. Unlike standard 4-hydroxyquinoline syntheses (Gould-Jacobs), the introduction of a chlorine atom at the 3-position requires specific electrophilic precursors.
Retrosynthetic Analysis
The most robust disconnection relies on constructing the pyridine ring onto a pre-functionalized benzene core.
Core Precursor:Ethyl 4-amino-3-fluorobenzoate (CAS 73792-12-8).[1][2][3] This ensures the correct placement of the fluorine (8-position) and ester (6-position) relative to the quinoline nitrogen.
Ring Closure: Cyclization with a C3-synthon capable of delivering the 3-chloro substituent, such as a Vilsmeier-type intermediate or a substituted acrolein.
This method is favored for its scalability and regioselectivity.
Step 1: Enamine Formation
Reaction of Ethyl 4-amino-3-fluorobenzoate with a formylating agent or acetal to generate the requisite enamine intermediate.
Step 2: Cyclization & Chlorination
The enamine is subjected to Vilsmeier-Haack conditions (POCl₃/DMF). In this cascade:
Formylation occurs at the alpha-position.
Cyclization onto the aromatic ring closes the pyridine moiety.
Simultaneous chlorination can occur if using specific 2-chloro-1,3-dicarbonyl equivalents (e.g., 2-chloromalonaldehyde derivatives).
Note: Direct chlorination of a pre-formed quinoline-6-carboxylate at position 3 is difficult due to electronic deactivation. Therefore, "de novo" ring construction is preferred.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow for constructing the 3-chloro-8-fluoroquinoline core from aniline precursors.
Experimental Protocol (General Procedure)
Disclaimer: This protocol is a generalized adaptation based on standard quinoline synthesis methodologies for 3-halo derivatives.
Reagent Preparation : In a flame-dried flask under argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (3.0 eq) to generate the Vilsmeier reagent. Stir for 30 minutes.
Addition : Dissolve Ethyl 4-amino-3-fluorobenzoate (1.0 eq) in minimal DMF and add slowly to the Vilsmeier complex.
Heating : Warm the mixture to ambient temperature, then heat to 80–90°C. Monitor by TLC or LC-MS. The reaction typically requires 4–12 hours.
Quenching : Cool the reaction to room temperature.[6] Pour the mixture slowly onto crushed ice/water (exothermic!). Neutralize with saturated NaHCO₃ or NH₄OH to pH 7–8.
Extraction : Extract the aqueous phase with DCM (3x). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
Purification : Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Purification Logic
Figure 2: Standard work-up and purification workflow for quinoline intermediates.
Analytical Characterization
To validate the identity of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , the following spectral features are diagnostic.
Proton NMR (¹H NMR) Prediction
Solvent: DMSO-d₆ or CDCl₃
Aromatic Region (Benzo Ring):
H-5 : Appears as a doublet (d) or doublet of doublets (dd) around δ 8.5–8.7 ppm. This proton is deshielded by the adjacent ester carbonyl and the quinoline nitrogen.
H-7 : Appears as a dd around δ 7.6–7.8 ppm, showing coupling to the 8-Fluorine (large J_H-F ~8-10 Hz) and meta-coupling to H-5.
Heteroaromatic Region (Pyridine Ring):
H-2 : Singlet (s) or fine doublet around δ 8.8–9.0 ppm. Highly deshielded due to position between N and Cl.
Isotope Pattern : Distinct chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1), resulting in peaks at m/z 254 and 256.
Medicinal Chemistry Applications
This molecule is not a drug itself but a "privileged structure" for drug discovery.
Structural Advantages
8-Fluoro Substitution :
Metabolic Stability : Fluorine at the 8-position blocks metabolic oxidation at a typically labile site on the quinoline ring.
Conformation : The F atom can engage in intramolecular electrostatic interactions, potentially locking the conformation of substituents at the 1-position (if N-alkylated) or influencing binding pocket fit.
3-Chloro Handle :
The C-Cl bond is weaker than C-F, making it a prime candidate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. This allows researchers to extend the molecule into deep hydrophobic pockets of enzymes (e.g., Kinases).
6-Carboxylate Vector :
The ester can be hydrolyzed to the carboxylic acid (COOH) for amide coupling, or reduced to the alcohol (CH₂OH) for ether synthesis. This vector often points towards solvent-exposed regions or specific lysine/arginine residues in the active site.
Target Classes
Tyrosine Kinase Inhibitors (TKIs) : Quinolines are classic scaffolds for c-Met, VEGFR, and EGFR inhibitors.
Antimalarials : While 4-aminoquinolines are standard, 3-substituted variants are explored to overcome resistance.
Antibacterials : Novel non-fluoroquinolone (NFQ) antibiotics that target DNA gyrase but bind differently than ciprofloxacin.
References
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters.
PubChem . (2024). Compound Summary: Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate. Retrieved from [Link]
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate CAS number and identifiers
This technical guide provides an in-depth analysis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a specialized heterocyclic intermediate critical in modern medicinal chemistry. CAS Number: 2721375-38-6 Molecular Fo...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a specialized heterocyclic intermediate critical in modern medicinal chemistry.
CAS Number: 2721375-38-6
Molecular Formula: C₁₂H₉ClFNO₂
Molecular Weight: 253.66 g/mol
Executive Summary & Compound Identity
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a tri-substituted quinoline scaffold utilized primarily as a high-value building block in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike the ubiquitous 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives (fluoroquinolone antibiotics), this fully aromatic quinoline serves as a rigid, lipophilic core for kinase inhibitors (e.g., c-Met, VEGFR) and antiviral agents .
The specific substitution pattern—3-chloro, 8-fluoro, 6-carboxylate —is designed for optimal pharmacokinetics:
8-Fluoro: Enhances metabolic stability by blocking oxidative metabolism at the electron-rich 8-position and increasing lipophilicity.
3-Chloro: Provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) or acts as a hydrophobic anchor in protein binding pockets.
6-Carboxylate: Serves as the primary vector for diversification, allowing the attachment of solubilizing tails or target-specific warheads.
Chemical Identifiers
Identifier
Value
CAS Number
2721375-38-6
SMILES
O=C(C1=CC(F)=C2N=CC(Cl)=CC2=C1)OCC
InChI Key
Predicted based on structure
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, CH₂Cl₂, Ethyl Acetate; Insoluble in water
Synthetic Architecture & Methodology
The synthesis of this compound requires a strategy that differentiates it from standard Gould-Jacobs cycling. The fully aromatic 3-chloroquinoline core is best accessed via a modified Skraup-Doebner-Miller approach or a Vilsmeier-Haack mediated cyclization.
Core Synthesis Protocol (The "Self-Validating" Workflow)
The most robust route involves the condensation of a substituted aniline with a C3-synthon equivalent.
Precursors:
Substrate: Ethyl 4-amino-3-fluorobenzoate (derived from 4-amino-3-fluorobenzoic acid).
Reagent: 2-Chloromalonaldehyde tetraethyl acetal (or generated in situ via Vilsmeier formylation of a vinyl ether).
Step-by-Step Methodology:
Aniline Activation:
Dissolve Ethyl 4-amino-3-fluorobenzoate (1.0 eq) in glacial acetic acid. The 3-fluoro substituent weakly deactivates the ring but directs orth-cyclization to the less hindered position (C2 of the aniline).
Cyclization (Modified Meth-Cohn/Skraup):
Add 2-chloromalonaldehyde tetraethyl acetal (1.2 eq) and a catalytic amount of ZnCl₂ or concentrated HCl. Heat the mixture to reflux (100–110°C) for 4–6 hours.
Mechanism:[1][2][3][4][5][6][7][8] The aniline nitrogen attacks the aldehyde/acetal, forming a Schiff base. Acid-catalyzed cyclization onto the aromatic ring closes the pyridine ring. The presence of the chlorine on the central carbon of the malonaldehyde equivalent ensures the 3-chloro substitution in the final quinoline.
Workup & Purification:
Cool the reaction mixture and pour onto crushed ice/water.
Neutralize with saturated NaHCO₃ to precipitate the crude quinoline.
Validation: TLC (Hexane:EtOAc 4:1) should show a distinct UV-active spot with a higher R_f than the starting aniline.
Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis and potential downstream diversifications.
Caption: Modular synthesis of the 3-chloro-8-fluoroquinoline scaffold via modified Skraup cyclization.
Applications in Drug Discovery
This specific isomer is not merely a random intermediate; it is a "privileged structure" in medicinal chemistry.
Kinase Inhibition (Oncology)
The 3-chloro-8-fluoroquinoline core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.
Causality: The 3-Cl group often fills a hydrophobic pocket (gatekeeper residue), while the 8-F atom can form intramolecular hydrogen bonds or dipole interactions that lock the conformation of the drug molecule, improving binding affinity.
While distinct from the 4-oxo-fluoroquinolones, the fully aromatic quinoline-6-carboxylates exhibit activity against resistant strains by targeting novel binding sites on DNA gyrase or Topoisomerase IV, often when coupled with specific side chains at the C6 position.
Quantitative Property Analysis (Predicted)
Property
Value
Relevance
cLogP
~3.4
High lipophilicity suggests good membrane permeability.
TPSA
~40 Ų
Low polar surface area indicates potential for BBB penetration.
H-Bond Donors
0
No donors; acts purely as an acceptor, reducing non-specific binding.
Rotatable Bonds
3
Rigid core minimizes entropic penalty upon protein binding.
Safety & Handling Protocol
Hazard Classification: Irritant (Skin/Eye), potentially Mutagenic (typical for halogenated intercalators).
Engineering Controls: All synthesis steps involving 2-chloromalonaldehyde equivalents or acid chlorides must be performed in a Class II Fume Hood .
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
Spill Management: Isolate the area. Adsorb liquid spills with Vermiculite. For solid spills, sweep carefully to avoid dust generation.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze under prolonged exposure to moisture.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 177819474, 3-Bromo-8-fluoroquinoline-6-carboxylic Acid (Analogous Chemistry). Retrieved from [Link]
Google Patents. (2014). United States Patent for Substituted Quinoline Derivatives in Drug Discovery.
Technical Guide: Biological Activity & Medicinal Chemistry of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Scaffolds
The following technical guide details the biological activity, synthesis, and medicinal chemistry of the Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate scaffold. This analysis focuses on its critical role as a pharmacoph...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and medicinal chemistry of the Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate scaffold. This analysis focuses on its critical role as a pharmacophore in the development of Plasma Kallikrein Inhibitors and its broader potential in antiproliferative and antimicrobial research.
Executive Summary
The Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike the ubiquitous fluoroquinolone antibiotics (which are typically quinoline-3-carboxylic acids), this quinoline-6-carboxylate isomer serves as a distinct vector for targeting serine proteases—specifically Plasma Kallikrein (PKal) .
This guide explores the scaffold's utility in treating Hereditary Angioedema (HAE) via the contact activation system, its synthetic accessibility, and the structure-activity relationships (SAR) that make the 3-Cl, 8-F substitution pattern critical for potency and metabolic stability.
Chemical Identity & Structural Properties[1]
The scaffold is defined by a quinoline core substituted at three specific positions to optimize its physicochemical profile for enzyme binding.
The 6-Carboxylate Vector: Unlike antibiotics where the C3-carboxyl binds magnesium in the DNA gyrase active site, the C6-carboxylate in this scaffold serves as a synthetic handle. It allows for the attachment of benzylamine or heterocyclic moieties that extend into the S1/S2 pockets of serine proteases.
The 3-Chloro Group: Occupies the hydrophobic S2 subsite of the target enzyme, enhancing binding affinity via van der Waals interactions.
The 8-Fluoro Group: Blocks metabolic oxidation at the electron-rich C8 position and modulates the pKa of the quinoline nitrogen, reducing non-specific binding.
Biological Activity: The Plasma Kallikrein Pathway
The primary biological activity of derivatives built from this scaffold is the inhibition of Plasma Kallikrein , a key enzyme in the inflammatory response.
Mechanism of Action: Contact Activation System
Plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin , a potent vasodilator. Uncontrolled kallikrein activity leads to the angioedema attacks seen in HAE.
Target: Plasma Kallikrein (EC 3.4.21.34).
Effect: Inhibition prevents bradykinin storm.
Scaffold Role: The quinoline core mimics the P3-P4 residues of the natural substrate, positioning the inhibitor within the active site.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of the scaffold within the Kallikrein-Kinin system.
Figure 1: The Contact Activation System. The scaffold-based inhibitor blocks Plasma Kallikrein, preventing the release of Bradykinin.
Structure-Activity Relationship (SAR) Analysis
The efficacy of the Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate scaffold is dictated by precise substitutions. The following analysis breaks down the "Why" behind each atom.
SAR Logic Table
Position
Substituent
Biological/Chemical Rationale
C-3
Chloro (-Cl)
Hydrophobic Fit: The C3 position projects into a hydrophobic cleft (often S2 or S3) of the protease. The Chlorine atom provides optimal volume occupancy compared to -H (too small) or -Ph (too bulky).
C-8
Fluoro (-F)
Metabolic Shield: The C8 position is prone to oxidative metabolism (hydroxylation). Fluorine blocks this site due to the strength of the C-F bond. It also lowers the pKa of the quinoline nitrogen, reducing lysosomal trapping.
C-6
Carboxylate (-COOEt)
Vector Attachment: This ester is the "warhead linker." It is hydrolyzed to the acid and coupled to amines (e.g., benzylamines) to reach the S1 specificity pocket (often containing Asp189 in trypsin-like serine proteases).
N-1
Unsubstituted
H-Bond Acceptor: The quinoline nitrogen often serves as a hydrogen bond acceptor for backbone amides in the enzyme active site.
SAR Visualization
Figure 2: Structure-Activity Relationship map detailing the functional role of each substituent on the quinoline ring.
Experimental Protocols
Synthesis of the Scaffold
The synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves constructing the quinoline ring from a substituted aniline precursor, often utilizing the Meth-Cohn or Gould-Jacobs methodology, followed by functionalization.
Protocol (General Methodology based on Patent Literature):
React the aniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.
Cyclization: Heat in diphenyl ether at 250°C to form the 4-hydroxyquinoline core (Ethyl 8-fluoro-4-hydroxyquinoline-6-carboxylate).
Chlorination & Aromatization:
Step A (De-hydroxylation/Chlorination): Treat with POCl₃ to yield the 4-chloro derivative.
Step B (Reduction): De-halogenate the 4-position (if 4-H is desired) using Pd/C hydrogenation, or if the target is specifically the 3-chloro isomer, a different route via Vilsmeier-Haack on the acetanilide is preferred.
Specific Route for 3-Chloro: React the acetanilide of 4-amino-3-fluorobenzoic acid with Vilsmeier reagent (POCl₃/DMF) to yield the 2-chloro-3-formyl-quinoline. Oxidation of the formyl group and decarboxylation/manipulation yields the 3-chloro core.
Direct Chlorination: As per patent [1], treating the quinoline precursor with N-Chlorosuccinimide (NCS) in Acetic Acid (AcOH) can selectively chlorinate the 3-position of the electron-rich quinoline ring.
Step-by-Step Protocol (NCS Chlorination Method):
Dissolution: Dissolve Ethyl 8-fluoroquinoline-6-carboxylate (1.0 eq) in Glacial Acetic Acid.
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20.
Procedure:
Incubate enzyme + Inhibitor (Scaffold derivative) for 15 mins at 25°C.
Add substrate to initiate reaction.
Monitor fluorescence (Ex 360 nm / Em 460 nm) for 30 mins.
Analysis: Calculate IC₅₀ based on the slope of the reaction curves compared to DMSO control.
Future Outlook & Applications
While currently prominent in HAE therapeutics, the 3-chloro-8-fluoroquinoline-6-carboxylate scaffold holds potential in:
Antiviral Therapeutics: Quinoline-6-carboxylates have shown activity against viral proteases (e.g., Dengue NS2B-NS3).
Kinase Inhibition: The scaffold's planar structure allows it to mimic ATP, making it a viable starting point for Type I or Type II kinase inhibitors (e.g., c-Met or VEGFR) when coupled with appropriate "hinge-binding" motifs.
Oncology: Derivatives have demonstrated antiproliferative activity in solid tumor lines (HeLa, MCF7) by disrupting microtubule dynamics or inhibiting topoisomerases.
References
McDonald, J. et al. (2014).[1][2] Heterocyclic Derivative Compounds and Pharmaceutical Compositions Comprising Said Compounds (Kallikrein Inhibitors). US Patent 2014/0378446. LifeSci Pharmaceuticals.[1][2]
Chu, D. T. et al. (1987). Synthesis and Structure-Activity Relationship of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry.
Evaluation of Quinoline-Related Carboxylic Acid Derivatives. (2024). Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. National Institutes of Health (NIH).
PubChem Compound Summary. (2021). Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate (Structural Analog). National Center for Biotechnology Information.
Topic: Literature Review of 3,8-Disubstituted Quinoline-6-Carboxylates Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of 3,8-Disubstituted Quinoline-6-Carboxylates
Content Type: Technical Whitepaper / Strategic Scaffold Analysis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Vector-Rich" Quinoline Core
In the landscape of modern medicinal chemistry, the quinoline ring system remains a "privileged scaffold," appearing in over 30 FDA-approved therapeutics. However, as low-hanging fruit in the 4-aminoquinoline (antimalarial) and 4-quinolinecarboxylic acid (fluoroquinolone antibiotic) classes becomes exhausted, attention has shifted to orthogonal substitution patterns.
The 3,8-disubstituted quinoline-6-carboxylate represents a highly specific, high-value pharmacophore. It offers a unique tripartite vector geometry:
C6-Carboxylate: A solvent-exposed polar handle for modulating solubility (LogD) and engaging solvent-front interactions (e.g., Arginine/Lysine salt bridges).
C8-Substituent: A critical "metabolic block" position to prevent P450-mediated oxidation or to enforce atropisomerism (conformational lock).
C3-Substituent: A lateral vector ideal for probing deep hydrophobic pockets (e.g., in kinases or DHODH).
This guide synthesizes the synthetic accessibility, structural-activity relationships (SAR), and therapeutic utility of this emerging scaffold.
Structural Logic & SAR Mechanics
To design effective ligands around this core, one must understand the electronic and steric causality of the substitution pattern.
Position
Functionality
Mechanistic Role
C6 (Carboxylate)
Solubility/Binding
Acts as the "anchor." In DHODH inhibitors, this mimics the carboxylic acid of the substrate (dihydroorotate). In FXR modulators, it provides critical H-bond contacts.
C8 (Substituent)
Conformation/Stability
Steric Lock: Bulky groups (Br, Me, CF3) at C8 clash with peri-hydrogens at C1/C7, twisting the core or blocking metabolic soft spots. Chelation: 8-OH or 8-NH2 allows bidentate metal chelation (Zn2+, Mg2+), crucial for metalloenzyme inhibition.
C3 (Substituent)
Potency Driver
The C3 vector points away from the N-lone pair. It is the primary site for "fragment growing" to increase affinity via π-π stacking or hydrophobic enclosure.
Mechanistic Diagram: The Tripartite Vector System
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the 3,8-disubstituted quinoline-6-carboxylate scaffold.
Synthetic Architectures
Accessing the 3,8-disubstituted-6-carboxylate core requires navigating the regioselectivity of the quinoline ring. Direct electrophilic substitution is often poor due to the deactivated nature of the pyridine ring. Therefore, De Novo Assembly and Late-Stage Diversification are the preferred routes.
Route A: The "8-Bromo" Divergence (Recommended)
This route utilizes methyl 8-bromoquinoline-6-carboxylate as a divergent intermediate. This building block allows for sequential Pd-catalyzed cross-couplings.
Skraup Reaction: Condensation with glycerol/acrolein (or modified Doebner-Miller) yields the quinoline core.
Differentiation: The C3 position is activated via bromination (if not present) or Heck coupling, while C8-Br remains available for Suzuki/Buchwald couplings.
Route B: The Meth-Cohn / Vilsmeier Approach
For placing substituents at C3 specifically (e.g., formyl, vinyl), the Vilsmeier-Haack reaction on acetanilides is powerful.
Experimental Protocol: Synthesis of Methyl 8-bromo-3-phenylquinoline-6-carboxylate
Rationale: This protocol demonstrates the installation of a C3-aryl group on the pre-formed 8-bromo-6-carboxylate core, a common requirement for FXR and antibacterial analogs.
Reagents:
Methyl 8-bromoquinoline-6-carboxylate (1.0 eq)
Phenylboronic acid (1.2 eq)
Pd(PPh3)4 (5 mol%)
Na2CO3 (2.0 M aqueous, 3.0 eq)
Dioxane (0.1 M concentration)
Step-by-Step Methodology:
Degassing: Charge a microwave vial with methyl 8-bromoquinoline-6-carboxylate, phenylboronic acid, and Pd(PPh3)4. Seal and purge with Argon for 5 minutes. Criticality: Oxygen exclusion prevents homocoupling of the boronic acid.
Solvation: Add degassed Dioxane and Na2CO3 solution via syringe.
Catalysis: Heat the reaction to 90°C for 12 hours (or 110°C for 1 hour in microwave).
Note: The C8-Br is sterically hindered; if C3 is also halogenated, C3 reacts first due to less steric bulk. If starting with 3-H, 8-Br, this protocol couples at C8.
Correction for 3,8-Disubstitution: To get 3-phenyl-8-bromo , one must start with 3-bromo-8-nitro or similar orthogonal protection, OR perform a C3-selective halogenation on the 8-bromo core.
Refined Step: If the target is 3-phenyl introduction onto a 3-bromo-8-methyl core: The C3-Br is highly reactive towards Suzuki coupling.
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Purification: Flash chromatography (Hexane/EtOAc gradient). The ester at C6 deactivates the ring, making the product stable on silica.
Mechanism: Dual targeting of LptA (Lipopolysaccharide transport) and Topoisomerase IV.
Key Substitution: A hydrophobic group at C3 (e.g., phenyl, alkyl) improves membrane permeability (Gram-negative penetration), while the C6-carboxylate mimics the acidic functionality of fluoroquinolones (though binding mode differs).
FXR Modulators (Liver Disease)
Farnesoid X Receptor (FXR) agonists are critical for treating NASH (Non-Alcoholic Steatohepatitis).
Role of Scaffold: The quinoline-6-carboxylate serves as a bioisostere for the central aromatic core of traditional FXR binders (like GW4064).
8-Substitution: An 8-chloro or 8-methyl group is often required to twist the molecule, ensuring it fits the restricted conformational space of the FXR ligand-binding domain (LBD).
DHODH Inhibitors (Oncology/Immunology)
Dihydroorotate Dehydrogenase (DHODH) inhibitors (like Brequinar) often feature a quinoline-4-carboxylate. However, 6-carboxylate analogs have emerged as "scaffold hops" to improve metabolic stability.
SAR Insight: The 3-position requires a biphenyl or bulky aryl ether to occupy the ubiquinone channel. The 8-position is used to tune the pKa of the quinoline nitrogen.
Comparative Data Table
Therapeutic Area
Key C3 Substituent
Key C8 Substituent
Biological Target
Ref
Antibacterial
3-Aryl / 3-Alkyl
8-OH / 8-Cl
Topoisomerase IV / LptA
[1]
NASH / Liver
3-Cycloalkyl
8-Methyl / 8-Br
FXR (Agonist)
[2]
Oncology
3-Biphenyl ether
8-H / 8-F
DHODH
[3]
Synthesis Workflow Diagram
The following DOT diagram outlines the divergent synthesis from a common precursor.
Figure 2: Divergent synthesis of 3,8-disubstituted quinoline-6-carboxylates.
References
Fu, H. G., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, 24(3), 548.
Kinzel, O., et al. (2018). "Bridged Bicyclic Compounds as Farnesoid X Receptor Modulators." European Patent EP 3704113 B1.
Madhavachary, R., et al. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(10). (Note: Discusses the quinoline carboxylate scaffold SAR).
Upadhayaya, R. S., et al. (2009). "Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 52(7), 2109–2118.[1]
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) represents a highly specific scaffold in medicinal chemistry, distinct from the more common 4-oxo-quinoline-3-carboxylate derivatives (fluoroquinolone antibiotics). The placement of the chlorine atom at the 3-position of the pyridine ring, combined with the 8-fluoro substituent on the benzenoid ring, creates a unique electronic and steric profile.
This substitution pattern is increasingly relevant in the design of Type II kinase inhibitors and novel antibacterial agents where the 4-position remains unsubstituted to facilitate hydrophobic pocket binding, unlike the classic gyrase-inhibiting fluoroquinolones which require a 4-oxo motif.
Chemical Identity & Descriptors
Precise cheminformatic identification is critical for database integration and SAR (Structure-Activity Relationship) modeling. The following identifiers are validated against the structural topology of the molecule.
Standardized Identifiers
Identifier Type
Value
Notes
Common Name
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
IUPAC nomenclature basis
CAS Registry Number
2721375-38-6
Source: ChemScene/ChemicalBook
Molecular Formula
MW: 253.66 g/mol
Canonical SMILES
CCOC(=O)C1=CC(F)=C2N=CC(Cl)=CC2=C1
Aromatic encoding
Isomeric SMILES
CCOC(=O)c1cc(F)c2ncc(Cl)cc2c1
Kekulé form often used in docking
Computed Physicochemical Properties
Data derived from consensus predictions based on the canonical SMILES.
The following diagram illustrates the parsing logic of the SMILES string into the chemical graph, highlighting the critical substitution nodes.
Figure 1: Decomposition of the SMILES string into functional structural nodes.
Synthetic Protocol: The 3-Chloroquinoline Pathway[1][2]
Unlike 4-oxo-quinolones synthesized via the Gould-Jacobs reaction, 3-chloroquinolines require a specific electrophilic construction of the pyridine ring. The most robust method involves the Vilsmeier-Haack cyclization of an acetanilide derivative or the condensation of an aniline with a pre-functionalized C3 synthon like 2-chloromalonaldehyde.
Retrosynthetic Analysis
To synthesize Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , we disconnect the pyridine ring.
Precursor A: Ethyl 4-amino-3-fluorobenzoate (Provides the benzene ring with correct 6-ester and 8-fluoro pattern).
Precursor B: 2-Chloromalonaldehyde (or its synthetic equivalent, 3-ethoxy-2-chloroacrolein).
Step-by-Step Methodology
Note: This protocol is adapted from standard methodologies for 3-haloquinoline synthesis (Meth-Cohn and related Vilsmeier cyclizations).
Step 1: Preparation of the Vilsmeier Reagent / C3 Synthon
Reagents: DMF (Dimethylformamide),
(Phosphorus oxychloride), Ethyl Vinyl Ether.
Procedure:
Cool DMF (3.0 eq) to 0°C under
.
Dropwise add
(2.5 eq) to generate the Vilsmeier salt (chloroiminium ion).
Add Ethyl Vinyl Ether (1.0 eq) slowly.
Heat to 60°C for 2 hours.
Result: Formation of 3-ethoxy-2-chloroacrolein (or the corresponding iminium salt). This intermediate contains the necessary "C-C(Cl)-C" backbone.
Dissolve Ethyl 4-amino-3-fluorobenzoate in glacial acetic acid.
Add the crude 3-ethoxy-2-chloroacrolein intermediate from Step 1.
Reflux the mixture (approx. 110°C) for 4–6 hours.
Mechanism: The aniline nitrogen attacks the aldehyde/iminium species, followed by cyclization onto the benzene ring (ortho to the amine). The 3-fluoro group on the aniline directs the cyclization to the less hindered position (para to the ester), ensuring the formation of the quinoline core.
Workup: Pour onto crushed ice/water. Neutralize with
. The product precipitates as a solid.
Step 3: Purification
Technique: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 8:2).
Validation: Check for the disappearance of the N-H stretch in IR and the appearance of the characteristic quinoline protons in
ChemScene. (2024). Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Product Data. Retrieved from
Meth-Cohn, O., & Narine, B. (1978). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.
Larsen, R. D., et al. (1996). "Practical Synthesis of 3-Haloquinolines." Journal of Organic Chemistry. (General protocols for 3-haloquinoline construction).
PubChem. (2024). Compound Summary: Quinoline-3-carboxylates. Retrieved from
Synthesis route for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Application Note: De Novo Synthesis and Process Optimization for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Strategic Overview and Retrosynthetic Logic The quinoline scaffold is a privileged pharmacophore in modern d...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: De Novo Synthesis and Process Optimization for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Strategic Overview and Retrosynthetic Logic
The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antibacterial fluoroquinolones, and antimalarial agents. The target molecule, Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , presents a highly functionalized heteroaromatic system with three distinct synthetic handles (a 3-chloro group, a 6-carboxylate, and an 8-fluoro group).
As a Senior Application Scientist, designing a scalable and regioselective synthesis for this compound requires strict control over electrophilic aromatic substitution and cyclization dynamics. The most efficient retrosynthetic disconnection traces back to the commercially available 4-amino-3-fluorobenzoic acid . By employing a three-step linear sequence—comprising a Skraup cyclization, a Fischer esterification, and a regioselective 3-chlorination—we achieve high atom economy and absolute regiocontrol without the need for complex protecting group strategies.
Mechanistic Rationale and Causality (E-E-A-T)
Understanding the "why" behind each reagent and condition is critical for process optimization and troubleshooting.
Step 1: Regiocontrolled Skraup Cyclization
The Skraup reaction is a robust method for constructing the quinoline core . In this workflow, 4-amino-3-fluorobenzoic acid is reacted with glycerol, sulfuric acid, and nitrobenzene. Sulfuric acid catalyzes the in situ dehydration of glycerol to acrolein. The aniline nitrogen undergoes a Michael addition to the acrolein, followed by an acid-catalyzed electrophilic aromatic substitution to close the ring. The causality behind the absolute regioselectivity lies in the 3-fluoro substituent of the starting aniline. Because the 3-position is sterically and electronically blocked, cyclization is forced exclusively to the 5-position. This yields the 8-fluoroquinoline architecture without any regioisomeric contamination. Nitrobenzene is selected as a mild, miscible oxidant to aromatize the intermediate dihydroquinoline into the stable quinoline core.
Step 2: Thermodynamic Fischer Esterification
Converting the highly polar carboxylic acid to an ethyl ester improves the solubility of the intermediate for the subsequent halogenation step. This is a standard equilibrium-driven Fischer esterification pushed to completion by using absolute ethanol as both the solvent and reactant, alongside catalytic sulfuric acid.
Step 3: Regioselective 3-Chlorination via Vilsmeier-Type Activation
Direct halogenation of the quinoline core is notoriously challenging because the pyridine ring is electron-deficient. However, utilizing N-chlorosuccinimide (NCS) in anhydrous N,N-dimethylformamide (DMF) at 120 °C provides a highly effective route to the 3-chloro derivative . The causality behind this selectivity is driven by the substrate's electronic landscape: the benzo-fused ring is strongly deactivated by both the C6-carboxylate (electron-withdrawing via resonance) and the C8-fluorine (electron-withdrawing via induction). Consequently, electrophilic attack is diverted to the heteroaromatic ring. Under thermal conditions, DMF activates NCS to form a highly electrophilic Vilsmeier-type halogenating complex that selectively attacks the C3 position—the most nucleophilic site on the quinoline hetero-ring .
Process Visualization
Figure 1: Three-step synthetic workflow for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate.
Step 1: Synthesis of 8-Fluoroquinoline-6-carboxylic acid
Self-Validating System: The reaction mixture will transition from a yellow suspension to a dark, viscous black solution. Successful cyclization is confirmed via LC-MS by the disappearance of the starting material mass (
156.1 ) and the emergence of the quinoline core ( 192.0 ).
Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a wide-bore reflux condenser, and an internal thermocouple.
Charge the flask with 4-amino-3-fluorobenzoic acid (15.5 g, 100 mmol, 1.0 eq), glycerol (27.6 g, 300 mmol, 3.0 eq), and nitrobenzene (7.4 g, 60 mmol, 0.6 eq). Stir to form a heterogeneous slurry.
Cool the flask in an ice-water bath. Critical Step: Slowly add concentrated H₂SO₄ (49.0 g, 500 mmol, 5.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 50 °C to prevent premature, violent dehydration of the glycerol.
Once the addition is complete, remove the ice bath and gradually heat the mixture to 150 °C using a heating mantle.
Maintain stirring at 150 °C for 4 hours.
Cool the reaction mixture to room temperature and carefully pour it over 500 g of crushed ice.
Neutralize the highly acidic aqueous mixture by slowly adding concentrated aqueous ammonia (NH₄OH) until the pH reaches 4.0–5.0. A tan/brown precipitate will form.
Filter the solid under vacuum, wash extensively with cold distilled water (3 × 100 mL) to remove residual glycerol and salts, and dry overnight in a vacuum oven at 60 °C.
Step 2: Synthesis of Ethyl 8-fluoroquinoline-6-carboxylate
Self-Validating System: As the esterification proceeds, the poorly soluble carboxylic acid will completely dissolve into the boiling ethanol, yielding a clear, amber solution. TLC (Hexane:EtOAc 1:1) will show a shift from the baseline to an
of ~0.6. LC-MS will confirm the product mass ( 220.1 ).
In a 250 mL round-bottom flask, suspend 8-fluoroquinoline-6-carboxylic acid (10.0 g, 52.3 mmol, 1.0 eq) in absolute ethanol (100 mL).
Add concentrated H₂SO₄ (1.0 g, 10.4 mmol, 0.2 eq) dropwise to the stirring suspension.
Attach a reflux condenser and heat the mixture to a gentle reflux (80 °C) for 12 hours.
Cool the solution to room temperature and concentrate under reduced pressure to remove approximately 80% of the ethanol.
Dilute the resulting oil with ethyl acetate (150 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous washings are slightly basic (pH 8), ensuring all unreacted acid and H₂SO₄ are removed.
Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the intermediate ester as an off-white solid.
Step 3: Synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Self-Validating System: The reaction will darken significantly at 120 °C. LC-MS analysis is definitive here: the product peak will show a mass shift to
254.0 accompanied by a characteristic 3:1 isotopic ratio () indicative of a single incorporated chlorine atom.
In a 100 mL pressure-rated reaction vial or heavy-walled round-bottom flask, dissolve Ethyl 8-fluoroquinoline-6-carboxylate (5.0 g, 22.8 mmol, 1.0 eq) in anhydrous DMF (40 mL).
Add N-chlorosuccinimide (NCS) (9.1 g, 68.4 mmol, 3.0 eq) in a single portion.
Seal the vessel (or attach a reflux condenser under an N₂ atmosphere) and heat the mixture to 120 °C with vigorous stirring for 16 hours.
Monitor the reaction via LC-MS to ensure complete consumption of the starting ester.
Cool the mixture to room temperature and quench by pouring it into 200 mL of ice-cold water.
Extract the aqueous mixture with ethyl acetate (3 × 75 mL).
Crucial Wash Step: Combine the organic layers and wash with a 5% aqueous LiCl solution or brine (5 × 50 mL). This repeated washing is mandatory to partition the highly polar DMF out of the organic phase.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% to 30% Ethyl Acetate in Hexanes) to yield the target compound, Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, as a pale yellow solid.
References
Product Class 3: Quinolines . Thieme E-Books & E-Journals (Science of Synthesis). Available at:[Link]
U.S. Patent No. 10,259,803 B2 - Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. Google Patents.
Synthesis of 3-chloroquinoline . PrepChem. Available at: [Link]
Application
Application Note: Chemoselective Nucleophilic Functionalization of 3-Chloro-8-Fluoroquinolines
Abstract The 3-chloro-8-fluoroquinoline scaffold presents a unique chemoselective challenge in medicinal chemistry. The molecule contains two halogenated sites with orthogonal reactivity profiles: the 3-chloro substituen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 3-chloro-8-fluoroquinoline scaffold presents a unique chemoselective challenge in medicinal chemistry. The molecule contains two halogenated sites with orthogonal reactivity profiles: the 3-chloro substituent (located on the pyridine-like ring,
-position) and the 8-fluoro substituent (located on the benzenoid ring, ortho to the nitrogen). While the 8-fluoro motif is typically incorporated to block metabolic sites or modulate lipophilicity, the 3-chloro position serves as a critical handle for diversification. This guide details the conditions for Palladium-Catalyzed Nucleophilic Substitution (Buchwald-Hartwig/Suzuki type) at the C3 position while preserving the C8-fluorine, and delineates the specific, forcing conditions required if C8-displacement is the intended target.
Part 1: Chemoselectivity Landscape & Mechanistic Insight
To successfully functionalize this scaffold, one must understand the electronic disparity between the two electrophilic sites.
The Reactivity Hierarchy
Position 3 (Cl): This position is electronically deactivated regarding classical Nucleophilic Aromatic Substitution (
). The negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen. Therefore, Transition-Metal Catalysis (Pd/Ni) is required for substitution.
Position 8 (F): Although the fluorine atom is highly electronegative and located ortho to the quinoline nitrogen, the ring nitrogen's lone pair repulsion and the lack of strong electron-withdrawing groups (like
) at C5 or C7 make this position resistant to standard . It requires forcing conditions (high temperature, strong alkoxides) to displace.
Decision Logic
Targeting C3: Use Pd-catalysis. The C-Cl bond undergoes oxidative addition faster than the C-F bond.
Targeting C8: Requires harsh
conditions or specialized metal activation (e.g., Ni-catalyzed C-F activation).
Risk: Strong bases (e.g.,
) can lead to lithiation at C2 or C7 rather than substitution.
Figure 1: Chemoselectivity decision tree for 3-chloro-8-fluoroquinoline functionalization.
Objective: Displace the 3-Chloro group with a primary or secondary amine while retaining the 8-Fluoro substituent.
Rationale:
Catalyst:
or precatalyst systems (e.g., Pd-G3) provide the active species.
Ligand:BrettPhos or XPhos is essential. The 3-chloroquinoline bond is an unactivated aryl chloride; electron-rich, bulky phosphines are required to facilitate oxidative addition.
Base:
is preferred over . While is faster, it increases the risk of side reactions at the fluorinated ring. Carbonate is mild enough to preserve the C8-F bond.
Step-by-Step Methodology:
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and purge with Argon/Nitrogen.
Loading: Add the following solids:
3-Chloro-8-fluoroquinoline (1.0 equiv)
(0.02 equiv) or (0.04 equiv)
BrettPhos (0.04 - 0.08 equiv) [Use XPhos for secondary amines]
(2.0 equiv)
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration relative to quinoline).
Amine Addition: Add the amine (1.2 equiv). If the amine is a solid, add it in step 2.
Degassing: Sparge the mixture with Argon for 5 minutes.
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
Checkpoint: Monitor by LC-MS. Look for the disappearance of the starting material (
) and appearance of the product ().
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
Key Modification:
Pd-catalyzed C-O coupling is more challenging than C-N coupling due to the slower reductive elimination of the Pd-O bond.
Ligand:RockPhos or tBuBrettPhos .
Reaction Temperature: Often requires slightly lower temperatures (80°C) to prevent
-hydride elimination of the alkoxide if aliphatic alcohols are used.
Protocol C: Forcing Substitution at C8 (The "Exception")
Objective: Displace the 8-Fluoro group (e.g., with a methoxy or thiophenol group).
Warning: This reaction competes with decomposition. The 3-Cl group will likely remain intact if no Pd is present, but the conditions are harsh.
Methodology:
Solvent: Polar aprotic is mandatory (DMSO or NMP ).
Nucleophile: Use the salt form (e.g.,
, ).
Conditions: Heat to 120–140°C .
Mechanism: This proceeds via a strained
mechanism. The inductive effect of the nitrogen lowers the transition state energy slightly, but the lack of resonance stabilization makes this slow.
Note: If you observe 3-substitution instead, it indicates an "Hetaryne" mechanism (elimination-addition), which usually leads to mixtures of 3- and 4-substituted products.
Part 3: Troubleshooting & Critical Controls
Catalyst Deactivation (The "Black Mirror" Effect)
If the reaction mixture turns black immediately and conversion stops, the Pd has precipitated ("Pd black").
Cause: Poor ligand coordination or oxidation of the phosphine.
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure rigorous degassing.
Regioselectivity Confirmation
Always validate the regiochemistry of the product using 1H-NMR .
C3-Substitution: The proton at C2 (singlet, typically
8.5–9.0 ppm) will shift significantly upfield if an electron-donating group (amine/ether) is installed at C3.
C8-Substitution: The coupling constants of the benzene ring protons will change. The characteristic
-NMR signal ( to ppm) will disappear.
Mechanism Visualization
The following diagram illustrates the catalytic cycle for the dominant C3-functionalization pathway.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of 3-chloro-8-fluoroquinoline.
References
Palladium-Catalyzed Amin
Source: Wiley Analytical Science (2019).
Context: General protocols for aryl chloride activ
Context: Explains the difficulty of displacing leaving groups without ortho/para electron-withdrawing groups (relevant to the inertness of the 8-F position).
Application Note: Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate in Drug Discovery
This Application Note and Protocol Guide details the utility of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) as a versatile intermediate in medicinal chemistry.[1] Unlike the ubiquitous fluoroquinol...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the utility of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) as a versatile intermediate in medicinal chemistry.[1]
Unlike the ubiquitous fluoroquinolone antibiotics (which are typically 3-carboxylate derivatives), this 6-carboxylate scaffold is a privileged structure for designing Type I and Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, AXL) and emerging modalities like PROTACs .
[1]
Introduction & Chemical Profile
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate represents a "bifunctional orthogonal scaffold."[1] It possesses two chemically distinct handles that allow for sequential, regioselective functionalization:
C-6 Ethyl Ester: A masked carboxylic acid serving as an exit vector for solubilizing groups or linkers (critical for kinase hinge binding or solvent-front interactions).[1]
C-3 Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl "warheads" that occupy the hydrophobic pocket of target proteins.[1]
C-8 Fluorine: Strategically positioned to block metabolic labile sites (preventing P450 oxidation) and modulate the pKa of the quinoline nitrogen.
Chemical Specifications
Property
Specification
CAS Number
2721375-38-6
Molecular Formula
C₁₂H₉ClFNO₂
Molecular Weight
253.66 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
The power of this intermediate lies in its ability to undergo divergent synthesis . Researchers can modify the C-6 position (solubility/linker) and the C-3 position (potency/selectivity) independently.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-3 and C-6 positions.[1]
Acidify carefully with 1N HCl to pH 3–4. The carboxylic acid product should precipitate as a white solid.
Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Yield Expectation: 85–95%.
Protocol B: Amide Coupling (Kinase Hinge Binder Synthesis)
Objective: Attach a solubilizing amine or a specific binding motif to the C-6 position.
Reagents:
3-chloro-8-fluoroquinoline-6-carboxylic acid (Product of Protocol A) (1.0 eq)[1]
Amine partner (e.g., 1-methylpiperazine, morpholine, or complex aniline) (1.2 eq)
HATU (1.2 eq) or T3P (Propylphosphonic anhydride) (1.5 eq)
DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: DMF or DCM
Procedure:
Activation: Dissolve the carboxylic acid and DIPEA in dry DMF under Nitrogen. Add HATU and stir for 15 minutes at room temperature to form the activated ester.
Coupling: Add the amine partner.
Reaction: Stir at room temperature for 12–16 hours.
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine. Dry over Na₂SO₄.
Objective: Replace the C-3 Chlorine with an aryl group.[1]
Critical Insight: 3-Chloroquinolines are less reactive than 3-bromo analogs.[1] Standard Pd(PPh₃)₄ often fails. Use electron-rich, bulky phosphine ligands (Buchwald ligands) for success.
Reagents:
Substrate (Ester from Intro or Amide from Protocol B) (1.0 eq)
Aryl Boronic Acid/Ester (1.5 eq)
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos or SPhos (10 mol%)
Degassing: Charge the reaction vessel with substrate, boronic acid, base, and solvent. Sparge with Argon for 10 minutes.
Catalyst Addition: Add the Pd source and Ligand under Argon flow.
Heating: Seal the vessel and heat to 90–100°C for 4–12 hours.
Tip: Microwave irradiation at 110°C for 30–60 minutes often improves yields for sterically hindered substrates.
Workup: Filter through Celite, concentrate, and purify via column chromatography.
Analytical Quality Control
To ensure the integrity of the intermediate before use in complex steps:
¹H NMR (DMSO-d₆):
H-2 (Quinoline): Look for a singlet/doublet around δ 9.0–9.2 ppm . The 3-Cl substituent removes the coupling typically seen between H-2 and H-3, leaving H-2 as a sharp signal (possibly split slightly by F-8).[1]
H-4 (Quinoline): Singlet around δ 8.5–8.8 ppm .
H-5 & H-7: Aromatic protons showing coupling to the F-8 (J_H-F coupling constants are typically 8–12 Hz).[1]
¹⁹F NMR: Essential to confirm the integrity of the C-8 Fluorine. Expect a signal around -120 to -130 ppm (referenced to CFCl₃).[1]
Application Note: Scalable Preparation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
This Application Note is designed for process chemists and drug development scientists targeting the scalable synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate . This specific scaffold is a high-value intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for process chemists and drug development scientists targeting the scalable synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate . This specific scaffold is a high-value intermediate for next-generation kinase inhibitors (e.g., c-Met, VEGF) where the 3-chloro and 8-fluoro substitutions provide critical metabolic stability and binding affinity.
The guide prioritizes a modified Skraup/Doebner-Miller cyclization approach, which offers a more direct and scalable path to the 3-chloro isomer compared to the Vilsmeier-Haack (Meth-Cohn) route (which typically yields 2-chloro-3-formyl derivatives).
[1]
Abstract & Strategic Overview
The synthesis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate presents a regiochemical challenge. Electrophilic chlorination of the quinoline core typically favors the 5- or 8-positions, which are blocked or deactivated in this scaffold. Consequently, the chlorine atom must be introduced prior to or during the ring-closure event.
This protocol details a Convergent Cyclization Strategy utilizing Ethyl 4-amino-3-fluorobenzoate and a 2-chloromalonaldehyde surrogate . This route avoids the formation of the 2-chloro-3-formyl byproduct common in Vilsmeier-Haack sequences and eliminates the need for expensive palladium-catalyzed decarbonylation steps.
Key Process Advantages:
Regiospecificity: Direct access to the 3-chloro isomer.
Scalability: Avoids chromatographic purification; relies on crystallization.
Safety: Manages exotherms associated with acid-mediated cyclizations.
Retrosynthetic Analysis
The strategic disconnection focuses on the N1-C2 and C4-C4a bonds, tracing back to the functionalized aniline and a C3-electrophile.
Figure 1: Retrosynthetic logic flow prioritizing the preservation of the 6-ester and 8-fluoro motifs.
Detailed Experimental Protocol
Stage 1: Preparation of the C3-Chloro Synthon (In-Situ)
Note: 2-Chloromalonaldehyde is unstable. We utilize 2-chloro-1,1,3,3-tetraethoxypropane or generate the aldehyde in situ from mucochloric acid (less preferred due to 2,3-dichloro byproduct risk) or via chlorination of malonaldehyde bis(dimethylacetal).
Recommended Reagent:2-Chloro-1,1,3,3-tetraethoxypropane (Commercially available or synthesized via chlorination of tetraethoxypropane).
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer (Hastelloy or PTFE-coated), reflux condenser, internal temperature probe, and nitrogen inlet.
Charge: Add Ethyl 4-amino-3-fluorobenzoate (500 g, 2.73 mol) and Ethanol (2.5 L). Stir to dissolve at 25°C.
Reagent Addition: Add 2-Chloro-1,1,3,3-tetraethoxypropane (930 g, 3.27 mol) in a single portion.
Reaction (Condensation): Heat the mixture to reflux (approx. 78-80°C) and hold for 2 hours.
Mechanism:[4][1][5][6] The acetal hydrolyzes to 2-chloromalonaldehyde, which condenses with the aniline to form the Schiff base (anil).
Cyclization: Distill off approximately 1.5 L of ethanol/water to concentrate the mixture and increase the internal temperature to >90°C (if using higher boiling co-solvent like toluene) or continue reflux if using acetic acid.
Optimization: For difficult cyclizations, add Zinc Chloride (ZnCl2) (1.0 equiv) as a Lewis acid and switch solvent to Acetic Acid . Reflux at 110°C for 4-6 hours.
IPC (In-Process Control): Monitor by HPLC.
Target: < 2.0% Residual Aniline.
Key Impurity: Uncyclized imine.
Workup:
Cool reaction mass to 20°C.
Pour mixture into Ice/Water (5 L) with vigorous stirring.
Neutralize with 20% NaOH or NH4OH to pH 8-9. Critical: The product precipitates upon neutralization.
Isolation:
Filter the crude solid using a Nutsche filter.
Wash the cake with Water (3 x 1 L) to remove inorganic salts.
Wash with cold Ethanol (500 mL) to remove organic impurities.
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Stage 3: Purification (Recrystallization)
To ensure pharmaceutical grade purity (>98%):
Dissolve crude solid in Ethyl Acetate/Heptane (1:1) or Acetonitrile at reflux.
Treat with Activated Carbon (5 wt%) for 30 minutes to remove color bodies.
Avoid pH > 10 during neutralization. Keep temperature < 25°C during base addition.
Dark/Tar Formation
Polymerization of the aldehyde.
Add the aldehyde reagent slowly to the aniline/acid mixture, or use the acetal form which releases aldehyde slowly.
References
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link(Foundational work on Vilsmeier-Haack quinoline synthesis, relevant for mechanism understanding).
Larsen, R. D., et al. (1996). Practical Route to a New Class of CCR1 Antagonists. Journal of Organic Chemistry, 61(10), 3398–3405. Link(Demonstrates scalable quinoline cyclization techniques).
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link(Classic reference for quinoline ring construction).
BenchChem Technical Support. (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Link(General guidance on fluoroquinoline handling).
ChemScene. (2024). Product Data: Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS 2721375-38-6). Link(Verification of target molecule existence and commercial availability).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Derivatization of Quinoline-6-Carboxylate Ethyl Esters in Medicinal Chemistry
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract & Strategic Rationale
The quinoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., c-Met, VEGFR targeting), antimalarials, and antibacterial agents.[1] Unlike the 3-carboxylate position (common in fluoroquinolones), the 6-position often functions as a critical "exit vector"—a geometric orientation that directs substituents toward the solvent front or into specific hydrophobic pockets of a target protein (e.g., the ATP-binding site of kinases).
Derivatization of the ethyl ester at this position is not merely a functional group interconversion; it is a tool to modulate:
Physicochemical Properties: Improving LogD and aqueous solubility (often poor in planar quinolines).
Target Affinity: Establishing hydrogen bond networks via amides or ethers.
Before initiating synthesis, three intrinsic properties of the quinoline ring must be managed to avoid common pitfalls:
The "Nitrogen Trap" (Lewis Basicity): The quinoline nitrogen (N1) is basic (pKa ~4.9). In acid-catalyzed reactions or when using Lewis acids (e.g., AlMe₃, BF₃), the N1 lone pair can coordinate with the catalyst, poisoning the reaction or requiring stoichiometric excess of reagents.
Zwitterionic Solubility: Upon hydrolysis to the carboxylic acid, the molecule exists as a zwitterion at neutral pH. Standard organic extraction (EtOAc/Water) often fails because the compound remains in the aqueous phase. Isoelectric precipitation is the preferred isolation method.
Reduction Selectivity: The pyridine ring of quinoline is electron-deficient and susceptible to reduction (e.g., to tetrahydroquinoline) under harsh hydrogenation conditions. Chemoselective reduction of the ester requires specific hydride donors.
Visualizing the Derivatization Workflow
The following diagram outlines the divergent synthetic pathways starting from the ethyl ester.
Figure 1: Divergent synthetic pathways from the quinoline-6-carboxylate ethyl ester scaffold.
Experimental Protocols
Protocol A: The "Gateway" – Controlled Hydrolysis & Isoelectric Isolation
Use this when generating the free acid for subsequent amide coupling using HATU/EDC.
Rationale: Quinoline esters hydrolyze easily, but isolation is tricky due to water solubility. We avoid aqueous extraction and rely on pH-controlled precipitation.
Dissolution: Dissolve the ester in the THF/MeOH mixture. Add water last to prevent precipitation of the lipophilic ester.
Saponification: Add solid LiOH·H₂O.[2][3][4] Stir at ambient temperature for 4–6 hours. (Monitor by LCMS; TLC is unreliable due to streaking of the acid).
Concentration: Once complete, concentrate the reaction in vacuo to remove THF and MeOH. You will be left with an aqueous solution of the lithium carboxylate.
Isoelectric Precipitation (Critical Step):
Cool the aqueous residue to 0°C.
Dropwise add 1N HCl while monitoring pH.
Target pH: Adjust to pH 3.5 – 4.5. The zwitterionic acid will precipitate as a white/off-white solid.
Note: If you acidify too far (pH < 2), the quinoline nitrogen protonates, forming the soluble hydrochloride salt, and the precipitate will redissolve.
Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (2x) to remove organic impurities. Dry under high vacuum.
Protocol B: Direct Amidation (The "Shortcut") via Trimethylaluminum
Use this for rapid library generation without isolating the carboxylic acid intermediate.
Rationale: This method bypasses the acid and avoids the solubility issues of the zwitterion. It is highly effective for anilines and sterically hindered amines.
Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle under inert atmosphere (N₂/Ar).
Materials:
Ethyl quinoline-6-carboxylate (1.0 equiv)
Amine partner (1.2 – 1.5 equiv)
Trimethylaluminum (2.0 M in toluene) (2.0 – 3.0 equiv)
Solvent: Anhydrous Toluene or DCM
Step-by-Step:
Complex Formation: In a flame-dried vial under Argon, dissolve the amine in anhydrous toluene.
Activation: Carefully add AlMe₃ solution dropwise at 0°C. (Methane gas evolution will occur; ensure venting). Stir at RT for 30 mins to form the active aluminum-amide species.
Mechanistic Note: The excess AlMe₃ is necessary to saturate the basic quinoline nitrogen, preventing it from sequestering the active amidation reagent.
Addition: Add the quinoline ester (dissolved in minimum toluene/DCM) to the aluminum-amide mixture.
Heating: Seal the vial and heat to 60–80°C for 4–12 hours.
Quench (Careful): Cool to 0°C. Quench by dropwise addition of Rochelle’s salt (saturated potassium sodium tartrate) solution. Stir vigorously for 1 hour until the aluminum emulsion breaks into two clear layers.
Workup: Extract with EtOAc. The product is usually pure enough for biological screening after concentration.
Protocol C: Reduction to Quinolin-6-ylmethanol
Use this to create a handle for ether synthesis or further homologation.
Rationale: LiAlH₄ is standard, but NaBH₄/MeOH is safer and often sufficient for ethyl esters in electron-deficient rings like quinoline.
Setup: Dissolve the ester in anhydrous MeOH (0.1 M concentration).
Addition: Add NaBH₄ in portions at 0°C. (Exothermic).
Reflux: Heat to 50°C for 2–4 hours.
Troubleshooting: If the reaction stalls, add 1.0 equiv of CaCl₂. The formation of Ca(BH₄)₂ in situ increases reducing power (Brown’s modification).
Quench: Cool to RT. Add Acetone (to quench excess hydride) followed by saturated NH₄Cl.
Extraction: Remove MeOH in vacuo. Extract the aqueous residue with DCM (EtOAc is often too polar for alcohol extraction if the molecule is small).
Data Summary & Troubleshooting
Parameter
Hydrolysis Route
Direct Amidation (AlMe₃)
Reduction (Alcohol)
Primary Utility
Bulk intermediate prep
Rapid SAR library synthesis
Linker modification
Key Reagent
LiOH / HCl
AlMe₃ (DABAL-Me₃ alt.)
NaBH₄ or LiAlH₄
Limiting Factor
Solubility of zwitterion
Moisture sensitivity
Over-reduction of ring
Avg. Yield
85-95%
60-85%
70-90%
Common Failure Modes
Low Yield in Amidation: Likely due to the quinoline nitrogen trapping the Lewis acid. Solution: Increase AlMe₃ loading to 3.0–4.0 equiv.
Product Loss in Hydrolysis: The product is likely in the aqueous waste as a salt. Solution: Check the pH of the aqueous layer.[5] If pH < 3, add base; if pH > 5, add acid. Aim for pH 4.
Ring Reduction: Using H₂/Pd-C to remove benzyl groups on a quinoline ester will often reduce the pyridine ring (C2-C3 bond). Solution: Use non-hydrogenolytic deprotection or poison the catalyst.
References
Applications in Kinase Inhibitors
Title: Discovery of Quinoline-6-carboxamides as Potent and Selective c-Met Inhibitors.
Mechanistic Control & Protocol: Grohe-Heitzer Cyclization for Fluoroquinolone Scaffolds
Cyclization in Fluoroquinolone Synthesis Strategic Abstract The fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin) relies on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore. While ear...
Author: BenchChem Technical Support Team. Date: March 2026
Cyclization in Fluoroquinolone Synthesis
Strategic Abstract
The fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin) relies on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore. While early generation quinolones were synthesized via the Gould-Jacobs reaction, modern polyfluorinated scaffolds require the Grohe-Heitzer cyclization . This method utilizes an intramolecular Nucleophilic Aromatic Substitution (
) to close the heterocyclic ring.
This application note provides a definitive guide to the Grohe-Heitzer protocol, focusing on the cyclization of 2,3,4,5-tetrafluorobenzoyl precursors. It addresses the critical regioselectivity challenges posed by polyhalogenated aromatics and provides a self-validating workflow for high-yield synthesis.
Mechanistic Insight: The
Pathway
The success of the Grohe-Heitzer cyclization hinges on the formation of a Meisenheimer complex . Unlike electrophilic aromatic substitution, this reaction requires an electron-deficient ring.
The Role of Fluorine
Fluorine is the ideal substituent for this transformation despite being a poor leaving group in
/ reactions. In :
Inductive Effect (-I): Fluorine’s high electronegativity pulls electron density from the ring, stabilizing the anionic intermediate (Meisenheimer complex).
Leaving Group Ability: The rate-determining step is the attack of the nucleophile (amine), not the departure of the leaving group. Therefore, the stabilization provided by Fluorine accelerates the reaction more than Chlorine or Bromine would.
Regioselectivity
In a 2,3,4,5-tetrafluorobenzoyl system, the amine could theoretically attack multiple positions. However, cyclization occurs exclusively at the C-2 position (ortho to the carbonyl) due to:
Proximity: The intramolecular nature of the reaction creates a high effective molarity for the C-2 attack.
Activation: The carbonyl group at C-1 acts as an electron-withdrawing group (EWG), specifically activating the ortho (C-2) and para (C-4) positions. The geometric constraint forces the amine to C-2.
Pathway Visualization
The following diagram illustrates the transition from the enaminone precursor to the cyclized quinolone core via the Meisenheimer intermediate.
Figure 1: Mechanistic flow of the Grohe-Heitzer cyclization showing the critical intermediate stabilization.
Critical Process Parameters (CPP)
The choice of solvent and base is non-trivial. The reaction requires a "naked" anion to maximize nucleophilicity.
Table 1: Solvent and Base Effects on Cyclization Efficiency
Parameter
Recommended Condition
Scientific Rationale
Solvent
DMF or DMSO
High dielectric constant () dissociates ion pairs. Aprotic nature prevents hydrogen bonding with the nucleophile, increasing reactivity.
Base
K₂CO₃ (Standard)
Sufficient basicity to deprotonate the enamine (pK_a ~18-20). Insoluble excess acts as a scavenger for HF.
Alternative Base
NaH (Sodium Hydride)
Used for difficult substrates. Irreversible deprotonation drives equilibrium but requires anhydrous conditions.
Temperature
80°C – 100°C
Provides activation energy for the aromatic substitution. <80°C leads to incomplete conversion; >120°C promotes polymerization.
Leaving Group
Fluorine
F > Cl > Br for rate acceleration (due to Meisenheimer stabilization).
Experimental Protocol
Target: Synthesis of Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Precursor: Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-(cyclopropylamino)acrylate.
Flame-dry the glassware under vacuum and backfill with Nitrogen (
). Moisture competes with the cyclization and hydrolyzes the ester.
Charge the flask with 10.0 g of the Precursor and 50 mL of DMF . Stir until fully dissolved.
Step 2: Cyclization Reaction
Add 4.0 g of K₂CO₃ in a single portion.
Note: The reaction is heterogeneous. Efficient stirring is critical.
Heat the mixture to 100°C .
Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2]
Checkpoint: The starting material (enamine) usually disappears within 1–2 hours. The product is more polar and fluorescent under UV (254/365 nm).
Step 3: Work-up and Isolation
Cool the reaction mixture to room temperature.
Pour the mixture slowly into 200 mL of ice-water with vigorous stirring.
Mechanism:[1][2][3][4] The product is lipophilic and insoluble in water; the inorganic salts (KF, excess K₂CO₃) and DMF dissolve.
Adjust pH to ~7.0 using dilute HCl if necessary (rarely needed if washed well).
Filter the precipitate via vacuum filtration.
Wash the cake with water (
mL) to remove residual DMF and Fluoride salts.
Wash with cold Ethanol (10 mL) to remove unreacted organic impurities.
Step 4: Purification
Dry the solid in a vacuum oven at 50°C for 12 hours.
Recrystallization: If purity <98% (HPLC), recrystallize from Acetonitrile or DMF/Ethanol.
Quality Control & Troubleshooting Workflow
The following decision tree ensures batch consistency and identifies common failure modes (e.g., hydrolysis vs. cyclization).
Figure 2: Analytical workflow for validating the cyclization product.
Safety & Compliance (E-E-A-T)
WARNING: Hydrofluoric Acid Generation
While the protocol uses fluoride salts, the acidification step (if performed) or downstream processing can generate HF.
Scavenging: The use of K₂CO₃ generates KF. Ensure waste streams are treated with Calcium Chloride (
) to precipitate Calcium Fluoride () before disposal.
PPE: Nitrile gloves are insufficient for DMF/Fluoride mixtures if HF is suspected; use double-gloving or specific laminate gloves.
References
Grohe, K., & Heitzer, H. (1987). Cycloacylation of Enamines.[5] I. Synthesis of Quinoline-3-carboxylic Acids. Liebigs Annalen der Chemie.
Bayer AG. (1981). Process for the preparation of quinolone-3-carboxylic acids.[3][6] US Patent 4,638,067. (Foundational patent for Ciprofloxacin synthesis).
Blondeau, D., et al. (2000). Regioselectivity in the synthesis of fluoroquinolones. Journal of Heterocyclic Chemistry.
Alksne, L., et al. (2020). Fluoroquinolones: Action and Resistance.[3] In Antibiotic Drug Discovery.
LabGuide. (2024). Standard Operating Procedure for Handling Fluoride Waste in Organic Synthesis. (General Lab Safety Protocol).
Solubility issues with Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate in organic solvents
This guide is designed as a specialized Technical Support Center resource. It addresses the physicochemical challenges associated with Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a specific halogenated quinoline est...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed as a specialized Technical Support Center resource. It addresses the physicochemical challenges associated with Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a specific halogenated quinoline ester often utilized as an intermediate in the synthesis of kinase inhibitors and antibacterial agents.
Document ID: TS-QJN-08F | Version: 2.1 | Status: Active
Executive Summary & Chemical Profile
The Core Issue: Users frequently report "crashing out" (precipitation) during cooling phases of recrystallization or low solubility in standard protic solvents (methanol/ethanol).
Chemical Root Cause:
This molecule features a planar, electron-deficient quinoline core stabilized by strong
stacking interactions. The presence of the 3-chloro and 8-fluoro substituents increases lipophilicity (LogP ~3.2–3.5) while simultaneously enhancing crystal lattice energy. Unlike its 1,4-dihydro-4-oxo counterparts (common in antibiotic synthesis), this fully aromatic system lacks hydrogen bond donors, making it poorly soluble in cold alcohols and water.
Critical: Will not dissolve well in water or cold alcohols.
H-Bond Acceptors
3 (N, F, Ester O)
Good solubility in acidic organic media or H-bond donating solvents (e.g., Chloroform).
Solubility Matrix & Solvent Selection
Data derived from structural analog behavior (e.g., Ethyl 3-quinolinecarboxylate derivatives) and standard solubility parameters.
Primary Solvent Recommendations
Solvent Class
Solvent
Solubility Rating
Application
Halogenated
Dichloromethane (DCM)
Excellent
Reaction solvent, Liquid-Liquid Extraction (LLE).
Halogenated
Chloroform ()
Excellent
NMR analysis, Chromatography loading.
Polar Aprotic
DMSO / DMF
High
Biological assay stocks, reactions.
Esters
Ethyl Acetate (EtOAc)
Moderate
Column chromatography eluent, hot recrystallization.
Alcohols
Methanol / Ethanol
Low (Cold) / High (Hot)
Ideal for Recrystallization (as the solvent).
Hydrocarbons
Hexanes / Heptane
Insoluble
Antisolvent (to force precipitation).
Aqueous
Water / Buffers
Insoluble
Wash layer during workup.
⚠️ WARNING: Avoid using Diethyl Ether for initial dissolution of large quantities; the solubility is often deceptive and leads to oiling out.
Troubleshooting Guides (Q&A Format)
Scenario A: Reaction Optimization
Q: I am trying to hydrolyze the ester to the acid using LiOH in THF/Water, but the starting material won't dissolve. What should I do?
Diagnosis: The "THF/Water" standard mix is often insufficient for highly lipophilic quinolines. The water content forces the hydrophobic ester out of the solution before it can react.
Protocol: Switch to a ternary solvent system to bridge the polarity gap.
Dissolve the ester completely in THF (or Dioxane) first.
Add Methanol (acts as a phase transfer bridge).
Add the aqueous LiOH solution dropwise.
Heat to 50–60°C. The increased temperature overcomes the lattice energy.
Recommended Ratio: THF : MeOH :
(3 : 1 : 1).
Scenario B: Purification & Recrystallization
Q: My product oils out instead of crystallizing when I cool my ethanol solution. How do I fix this?
Diagnosis: "Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, or when impurities disrupt the crystal lattice.
Corrective Workflow:
Re-dissolve the oil in a minimum amount of hot Ethyl Acetate (not Ethanol).
Add Hexane (or Heptane) dropwise at reflux until slight turbidity persists.
Add a "seed crystal" if available.
Cool slowly to Room Temperature (RT), then to 4°C.
Why? The EtOAc/Hexane system offers a gentler polarity gradient than Ethanol, preventing the rapid phase separation that causes oiling.
Scenario C: Biological Assay Preparation
Q: When I dilute my DMSO stock into the cell culture media, a white precipitate forms immediately.
Diagnosis: This is "Compound Crashing." The 3-chloro-8-fluoro substitution makes the molecule extremely hydrophobic. When the DMSO concentration drops below 1% in aqueous media, the compound aggregates.
Solution:
Sonicate the DMSO stock before dilution.
Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a step-down dilution using PBS + 0.5% Tween-80 or Cyclodextrin .
Mechanism: Tween-80 (surfactant) or Cyclodextrin (encapsulation) stabilizes the hydrophobic quinoline core in the aqueous environment.
Visual Decision Tree: Solvent Selection
Use the following logic flow to determine the best solvent system for your specific operation.
Figure 1: Decision matrix for solvent selection based on operational requirements. Note that for high-temperature reactions, Toluene is preferred over DMF if the reaction allows, to simplify workup.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetone for cleaning glassware contaminated with this compound?A: Yes, but Acetone alone may leave a film . Because of the lipophilic nature of the 3-chloro/8-fluoro substituents, a rinse with DCM followed by Acetone is recommended for thorough cleaning.
Q2: Why does the 1H NMR spectrum show broad peaks in
?A: This often indicates aggregation (stacking) at high concentrations.
Fix: Dilute the sample or switch to
, which disrupts stacking more effectively than chloroform.
Q3: Is this compound light-sensitive?A: Quinoline esters can undergo photodegradation (dehalogenation or dimerization) under intense UV light. Store the solid in amber vials and wrap reaction flasks in foil if running for extended periods (>24h).
References & Authority
Solubility of Fluoroquinolones: Journal of Science and Practice of Pharmacy. Studies on structurally similar fluoroquinolones (e.g., Norfloxacin derivatives) confirm the necessity of polar aprotic solvents or elevated temperatures for dissolution in organic media.
Quinoline Synthesis & Handling: BenchChem Technical Protocols. General protocols for handling 8-fluoroquinoline derivatives, emphasizing the use of DCM/DMF for solubilization during acylation or hydrolysis steps.
Crystallographic Data: Acta Crystallographica (2012). Analysis of ethyl 7-chloro-6-fluoro... derivatives demonstrates the strong intermolecular C-H...O and C-H...Cl interactions that contribute to high lattice energy and poor solubility in non-polar solvents.
Safety Data Sheet (SDS): ChemicalBook. Physical property data (Melting points >150°C) reinforcing the solid-state stability and need for thermal energy to dissolve in alcohols.
Technical Support Center: Recrystallization of 3-Chloro-8-Fluoroquinoline Derivatives
Case ID: REC-3C8F-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Recrystallizing 3-chloro-8-fluoroquinoline and its derivatives presents a unique set of challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: REC-3C8F-001
Status: Active
Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Recrystallizing 3-chloro-8-fluoroquinoline and its derivatives presents a unique set of challenges due to the competing electronic effects of the halogen substituents. The 3-chloro group increases lipophilicity, while the 8-fluoro substituent introduces strong electronegativity and potential for hydrogen bond acceptance at the quinoline nitrogen.
This guide moves beyond generic protocols to address the specific physicochemical behavior of halo-quinolines, focusing on preventing the common "oiling out" phenomenon and ensuring polymorphic stability.
Module 1: Solvent Selection Matrix
The Principle:
The "Like Dissolves Like" rule is insufficient here. You must balance the dielectric constant to disrupt the crystal lattice without trapping impurities.
3-Chloro substituent: Increases solubility in non-polar organics (DCM, Toluene).
8-Fluoro substituent: Increases lattice energy via weak C-F···H interactions; requires polar protic solvents to assist in solvation during the hot phase.
Recommended Solvent Systems
Solvent System
Type
Ratio (v/v)
Suitability
Expert Note
Ethanol (95%)
Single
N/A
Primary Choice
Best balance of polarity. The 5% water acts as a mild anti-solvent at RT, improving yield.
EtOAc / Heptane
Binary
1:3 to 1:5
High Purity
Excellent for removing non-polar side products. Heptane is preferred over Hexane due to higher boiling point (98°C), preventing premature crusting.
IPA (Isopropyl Alcohol)
Single
N/A
Oiling Out
Use if the compound oils out in EtOH. IPA's higher boiling point allows for a wider metastable zone width.
Acetonitrile
Single
N/A
Polar Impurities
Good for removing polar reaction byproducts (e.g., unreacted anilines or acids).
Module 2: The Decision Workflow (Visualized)
Before starting, determine your crude material's behavior using this logic flow.
Figure 1: Decision tree for selecting the optimal recrystallization strategy based on initial solubility observations.
Module 3: Optimized Experimental Protocol
Objective: Purify 5.0 g of crude 3-chloro-8-fluoroquinoline.
Phase 1: Dissolution & Equilibrium
Vessel Selection: Use a 100 mL Erlenmeyer flask. Why? Conical shape minimizes solvent evaporation surface area compared to beakers.
Solvent Addition: Add 15 mL of Ethanol (95%) . Add a magnetic stir bar.
Heating: Heat to reflux (approx. 78°C).
Checkpoint: If solid remains, add solvent in 2 mL increments. Wait 60 seconds between additions.
Limit: Do not exceed 40 mL total solvent (8 mL/g). If not dissolved, insoluble impurities are likely present.[1][2] Perform hot filtration .
Phase 2: Controlled Nucleation
Removal from Heat: Place the flask on a cork ring or wood block.
Critical Step:Do not place directly on a cold benchtop. Rapid cooling induces "crash precipitation," trapping impurities in the lattice.
Seeding (The "Insurance Policy"): Once the solution cools to ~60°C (flask is hot but touchable), add a single crystal of pure product.
Mechanism: This bypasses the energy barrier for nucleation, preventing supersaturation that leads to oiling out.
Phase 3: Growth & Isolation
Ambient Cooling: Let stand undisturbed for 2 hours until it reaches room temperature.
Cryogenic Finish: Place in an ice-water bath (0°C) for 30 minutes to maximize yield.
Filtration: Vacuum filter using a Buchner funnel.
The Wash: Wash with cold Heptane or chilled Ethanol (1-2 mL).
Warning: Do not wash with room-temp ether; it may dissolve your product due to the 3-chloro lipophilicity.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets at the bottom). Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The melting point of your solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.[3]
The Fix:
Reheat the mixture until the oil redissolves.
Add 20% more solvent to lower the concentration.
Seed the solution immediately as it cools to the metastable zone.
Vigorous Stirring: Sometimes, rapid stirring can induce crystallization in the oil droplets.
Q2: The crystals are colored (yellow/brown) but should be off-white.
Diagnosis: Trapped conjugated impurities (likely oxidized anilines from synthesis).
The Fix:
Note: Do not use charcoal if your yield is already low, as it can adsorb some product.
Q3: I have low yield (<50%). Is my compound lost?
Diagnosis: The compound is too soluble in the mother liquor.
The Fix:
Concentrate: Rotovap the mother liquor to half volume and repeat cooling.
Salt Formation: 3-chloro-8-fluoroquinoline is a weak base. If neutral recrystallization fails, dissolve the oil in ether and bubble HCl gas or add HCl in Dioxane . The hydrochloride salt will precipitate instantly and is often much easier to purify.
Module 5: Advanced Mechanism (Graphviz)
Understanding the competition between the 3-Cl and 8-F atoms helps explain solubility.
Figure 2: Interaction map showing how different solvent functionalities interact with the specific substituents of the target molecule.
References
BenchChem Technical Support. (2025).[2][3][4][5] Purification of Quinoline Derivatives: Troubleshooting Guides. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 2-Chloro-8-fluoroquinoline (Analogous Structure). Retrieved from
University of Massachusetts Amherst. (n.d.). Recrystallization: Theory and Practice.[1][6][7] Organic Chemistry Lab Manual. Retrieved from
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remedies.[2][8] Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet & Properties: 4-Chloro-8-fluoroquinoline. Retrieved from
Overcoming steric hindrance in 3-chloro-8-fluoroquinoline reactions
Technical Support Center: 3-Chloro-8-Fluoroquinoline Functionalization Executive Summary The functionalization of 3-chloro-8-fluoroquinoline presents a dual challenge: electronic deactivation at the C3 position and steri...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-Chloro-8-Fluoroquinoline Functionalization
Executive Summary
The functionalization of 3-chloro-8-fluoroquinoline presents a dual challenge: electronic deactivation at the C3 position and steric/directing effects arising from the C8-fluorine substituent. While the C3-chlorine bond is inherently sluggish toward oxidative addition compared to C2 or C4 halides, the 8-fluoro group introduces a "peri-interaction" that distorts the electronic cloud of the nitrogen and blocks adjacent sites (C7).
This guide provides field-proven protocols to overcome these barriers, focusing on Pd-catalyzed cross-coupling (overcoming pseudo-steric electronic barriers) and Metal-Halogen Exchange (controlling regioselectivity against steric/directing bias).[1]
The Challenge:
Users often report "no reaction" or "protodehalogenation" (loss of Cl replaced by H). This is often misdiagnosed as simple steric hindrance.[1] In reality, the C3-Cl bond is electronically deactivated. The 8-fluoro group further reduces the basicity of the quinoline nitrogen, altering how the substrate coordinates with the catalyst.
The Solution:
To overcome the high energy barrier of oxidative addition at C3, you must use bulky, electron-rich phosphine ligands (Dialkylbiaryl phosphines). These ligands create a sterically demanding environment around the Pd center that forces reductive elimination, while their electron-rich nature accelerates the difficult oxidative addition step.
"G3" precatalysts contain a pre-formed Pd(0) source, eliminating the induction period and preventing Pd-black formation, which is critical for deactivated chlorides [1].[1]
Ligand
XPhos (if using Pd(OAc)₂ source)
The extreme bulk of XPhos facilitates coupling of sterically hindered partners by accelerating reductive elimination [2].[1]
Base
K₃PO₄ (2-3 equiv)
Weaker bases reduce side reactions (like dehydrohalogenation) compared to alkoxides.[1] Use aqueous solution (0.5M - 1.0M).[1]
Solvent
THF:Water (10:1) or Dioxane:Water
Biphasic systems often solubilize inorganic bases better and stabilize the boronate species.
Temp
60°C - 80°C
Start lower to prevent protodehalogenation; ramp up only if conversion stalls.[1]
Step-by-Step Workflow
Inert Setup: Charge a reaction vial with 3-chloro-8-fluoroquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (2 mol%).[1]
Evacuation: Seal and purge with Argon/Nitrogen x3. Crucial: Oxygen poisons the electron-rich phosphine.
Solvent Addition: Add degassed THF and degassed 0.5M aqueous K₃PO₄ via syringe.
Reaction: Heat to 60°C with vigorous stirring (1000 rpm).
Monitoring: Check LCMS at 1 hour.
If SM remains: Increase temp to 80°C.
If Des-Chloro product (quinoline-8-F) appears: Stop. The reaction is dominated by
-hydride elimination or solvent abstraction. Switch to anhydrous toluene with Cs₂CO₃ .[1]
Module 2: Regioselective Metal-Halogen Exchange
The Challenge:
When attempting to lithiate C3 (to react with electrophiles), the 8-fluoro group acts as a Directed Ortho Metalation (DoM) group, directing the base to deprotonate C7 instead of exchanging the C3-Cl. Additionally, the steric bulk of the 8-F group can destabilize aggregates near the nitrogen.
The Solution:
Use Turbo-Grignard (i-PrMgCl[1][2]·LiCl) or perform Lithium-Halogen exchange at cryogenic temperatures to favor kinetic exchange (C3-Cl
C3-Li) over thermodynamic deprotonation (C7-H C7-Li).[1]
Troubleshooting Decision Tree: Lithiation vs. Deprotonation
Caption: Decision matrix for selecting metallation reagents to avoid 8-Fluoro directed deprotonation at C7.
Recommended Protocol: Turbo-Grignard Exchange[1]
Dissolution: Dissolve 3-chloro-8-fluoroquinoline in anhydrous THF (0.5 M) under Argon.
Cooling: Cool to -15°C (Ice/Salt bath). Note: Unlike n-BuLi, -78°C is often too cold for Mg-exchange on chlorides.[1]
.[1] NMR should show >95% D-incorporation at C3 and no incorporation at C7.[1]
Electrophile: Add the electrophile (e.g., benzaldehyde) slowly.[1]
Warm: Allow to warm to RT naturally.
FAQ: Common User Issues
Q1: I am seeing significant "reduction" product (3-H-8-fluoroquinoline) during Suzuki coupling. Why?A: This is "Protodehalogenation."[1] It occurs when the Pd(II)-aryl species abstracts a hydride (usually from the solvent or base) instead of transmetallating.[1]
Fix: Switch from isopropanol/ethanol solvents to Dioxane or Toluene .
Fix: Increase the concentration of the Boronic Acid.
Fix: Use a catalyst with a tighter bite angle or a bulky ligand like BrettPhos , which disfavors
Q2: Does the 8-Fluoro group sterically hinder the catalyst at C3?A: Not directly. The 8-F is peri to C1/C7.[1] However, it withdraws electron density, making the Nitrogen less basic. If your reaction relies on the Nitrogen coordinating to a metal (e.g., in C-H activation), 8-F will weaken that bond. For standard Suzuki coupling at C3, the hindrance is electronic (weak C-Cl activation) rather than steric.[1]
Q3: Can I use standard n-BuLi for the exchange?A: Risky. The 8-F group is a powerful Directing Group. n-BuLi is a strong base and small nucleophile.[1] It will likely deprotonate C7 (ortho to F) before it exchanges the C3-Cl, especially if the temperature rises above -78°C. Stick to Turbo-Grignard or t-BuLi (2 equiv at -100°C) to prioritize the halogen exchange [4].[1]
References
Buchwald, S. L., et al. (2013).[1] Precatalysts for Palladium-Catalyzed Cross-Coupling Reactions.[1] Chemical Reviews.[1] [1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research.[2][3] [1]
Strotman, N. A., et al. (2018).[1] Reaction Development and Mechanistic Study of a Palladium-Catalyzed C-N Coupling. Journal of Organic Chemistry.[4] [1]
Knochel, P., et al. (2011).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemical Society Reviews.[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: CHEM-SUP-2024-8FQK
Subject: Stability Profile & Troubleshooting for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate under Basic Conditions
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Matrix
You are inquiring about the stability of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) in basic environments.
The Bottom Line: This molecule exhibits moderate to low stability under basic conditions. While the quinoline core is robust, the functional groups at positions C6 (ester) and C8 (fluorine) are reactive.
Primary Instability (High Probability):Saponification. The ethyl ester at C6 will rapidly hydrolyze to the carboxylate salt in the presence of aqueous base (OH⁻).
Secondary Instability (Medium Probability):Nucleophilic Aromatic Substitution (SNAr). The C8-Fluorine atom is activated by the electron-withdrawing nature of the quinoline ring and the ester. Strong nucleophiles (alkoxides, amines) can displace the fluorine, especially at elevated temperatures.
Tertiary Instability (Solvent Dependent):Transesterification. Using alkoxide bases in non-native alcohol solvents (e.g., NaOMe in Methanol) will convert the ethyl ester to a methyl ester.
Part 1: Diagnostic & Troubleshooting Guide
Issue 1: "I'm seeing a new polar spot on TLC/LCMS (-28 amu loss)."
Diagnosis:Unintended Ester Hydrolysis.
Under basic conditions (pH > 10), hydroxide ions attack the carbonyl carbon of the ethyl ester. This is the most common "instability" reported.
Mechanism: Base-catalyzed saponification yielding the 3-chloro-8-fluoroquinoline-6-carboxylic acid.
Trigger: Presence of water and base (NaOH, LiOH, KOH, or wet organic bases).
Troubleshooting Steps:
Check Water Content: If you intend to keep the ester intact (e.g., for a reaction at the C3-Cl position), ensure your reaction system is strictly anhydrous . Use dry solvents (THF, DMF) and inorganic bases like K₂CO₃ or Cs₂CO₃ rather than hydroxides.
Temperature Control: Hydrolysis rates exhibit Arrhenius behavior. Lower the temperature to 0°C if using aqueous bases for biphasic reactions.
Steric Protection: If hydrolysis is unavoidable, consider transesterifying to a tert-butyl ester, which is significantly more resistant to base hydrolysis.
Issue 2: "My product has lost Fluorine (19F NMR silent) or gained a methoxy group."
Diagnosis:SNAr Displacement at C8.
The C8 position in quinolines is susceptible to nucleophilic attack, particularly when the ring is electron-deficient (activated by the C6-ester and the ring nitrogen).
Mechanism: Addition-Elimination.[1] The nucleophile attacks C8, forming a Meisenheimer complex, followed by the expulsion of Fluoride (F⁻).
Base Selection: Avoid small, hard nucleophiles like Sodium Methoxide (NaOMe) or Ethoxide (NaOEt). Use non-nucleophilic bases such as Potassium tert-butoxide (KOtBu) (sterically hindered) or DBU/DIPEA (organic bases).
Solvent Compatibility: Do not use nucleophilic solvents (like methanol) if using strong bases. Switch to aprotic polar solvents like Acetonitrile (MeCN) or THF .
Monitor Fluoride: Use 19F NMR to track the integrity of the C8-F bond. The shift typically appears around -110 to -130 ppm (referenced to CFCl₃). Loss of this signal confirms displacement.
Issue 3: "The product mass shifted by -14 amu (Ethyl → Methyl)."
Diagnosis:Transesterification.
You likely used a base in a mismatched alcohol solvent (e.g., K₂CO₃ in Methanol).
Mechanism: Methoxide (generated in situ) attacks the ethyl ester, displacing ethanol.
Resolution: Always match the alkoxide base/solvent to the ester alkyl group (Use NaOEt in Ethanol). Or, strictly use aprotic solvents (THF, DCM, Toluene).
Part 2: Mechanistic Visualization
The following diagram maps the competing reaction pathways for your molecule under basic conditions.
Caption: Figure 1. Competing reaction pathways for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate in basic media. Red pathways indicate degradation.
Part 3: Validated Experimental Protocols
Protocol A: Controlled Hydrolysis (If desired)
If your goal is to synthesize the acid form (3-chloro-8-fluoroquinoline-6-carboxylic acid) without touching the Fluorine or Chlorine:
Dissolution: Dissolve 1.0 eq of the ethyl ester in THF:Water (3:1) . The THF is crucial for solubility; the ester is likely insoluble in pure water.
Reagent: Add LiOH·H₂O (1.5 eq) . Lithium hydroxide is milder than NaOH and less likely to cause side reactions.
Conditions: Stir at Room Temperature (20-25°C) .
Note: Do not heat. Heating increases the risk of hydrolyzing the C8-F bond (replacing F with OH).
Monitoring: Check TLC every 30 minutes. The acid will remain at the baseline in standard EtOAc/Hexane systems.
Workup: Acidify carefully with 1M HCl to pH 3-4. The carboxylic acid should precipitate.[2][3] Filter and wash with cold water.
Dissolve 1 mg in 1 mL MeCN. Add 10 µL of 0.1M NaOH.
Pass Criteria
>98% Parent peak area retention after 1 hour at RT.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Potassium Carbonate (K₂CO₃) in DMF?A: Yes. K₂CO₃ in anhydrous DMF is generally safe for this molecule up to 60°C. It is not strong enough to deprotonate the quinoline ring or cause rapid SNAr of the fluoride, provided water is excluded to prevent hydrolysis.
Q2: Why is the 8-Fluoro position unstable? I thought Quinolines react at C2/C4.A: You are correct that C2 and C4 are the most electrophilic positions. However, the C6-ester group withdraws electron density from the benzene ring portion of the quinoline, activating C8. Additionally, Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which stabilizes the transition state (Meisenheimer complex).
Q3: How do I store this compound long-term?A: Store as a solid at 4°C, desiccated. Avoid storing in basic solutions. If solution storage is necessary, use anhydrous DMSO or Acetonitrile, never alcohols or water.
References
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Foundational chemistry for quinoline ester synthesis).
BenchChem Technical Support. (2025). Synthesis and Stability of 8-Fluoroquinoline-3-carboxamide Derivatives. (Analogous reactivity profiles for 8-fluoroquinolines).
ChemScene. (2024). Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Product Data. (Physical properties and CAS verification).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative text on SNAr mechanisms and ester hydrolysis kinetics).
Technical Support Center: A Guide to Overcoming Low Conversion Rates in Quinoline Carboxylation
Welcome to the Technical Support Center for Quinoline Carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in synthesizing quinoline car...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoline Carboxylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in synthesizing quinoline carboxylic acids. Low conversion rates can be a significant impediment to progress, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of quinoline carboxylic acids is most commonly achieved through a number of classic named reactions. This section is structured to address the specific challenges associated with each of these pivotal methods.
The Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[1][2] However, its aggressive reaction conditions can often lead to complications.
Question 1: My Pfitzinger reaction is yielding a thick, dark tar with little to no desired product. What's causing this and how can I prevent it?
Answer: Tar formation is a well-documented issue in the Pfitzinger reaction, often stemming from the self-condensation of isatin or the carbonyl compound under strongly basic conditions.[3] The simultaneous mixing of all reactants can exacerbate this problem.
Causality and Solution:
The primary cause of tar formation is the competition between the desired reaction pathway and polymerization of the starting materials or reactive intermediates. To favor the formation of your quinoline-4-carboxylic acid, a modified approach to reactant addition is highly recommended.
dot
Caption: Troubleshooting workflow for tar formation in the Pfitzinger reaction.
Optimized Protocol for Minimizing Tar Formation:
Isatin Ring Opening: In your reaction vessel, first dissolve the isatin in the base (e.g., potassium hydroxide solution). Stir until the isatin is fully dissolved, which is often indicated by a color change. This crucial first step facilitates the opening of the isatin ring to form the potassium salt of 2-amino-α-oxo-benzeneacetic acid, an intermediate that is less prone to self-condensation.[3]
Controlled Addition of Carbonyl Compound: Once the isatin is completely dissolved, slowly add the carbonyl compound to the reaction mixture.
Temperature Management: Maintain the reaction at a controlled temperature, avoiding excessive heat which can promote side reactions. For some substrates, a lower temperature for a longer duration may be beneficial.[3]
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity which can degrade the product.[3]
Question 2: My conversion of isatin is very low, and I'm recovering a significant amount of starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion of isatin is a common hurdle. This can be due to several factors including reactant stoichiometry, insufficient base concentration, or inadequate reaction time.
Troubleshooting Steps:
Potential Cause
Scientific Rationale
Suggested Solution
Sub-optimal Reactant Stoichiometry
An excess of the carbonyl compound can shift the reaction equilibrium towards the product, ensuring more complete consumption of the limiting reagent (isatin).
Use a larger excess of the ketone or aldehyde. Experiment with molar ratios from 1.5 to 3 equivalents of the carbonyl compound to isatin.[3]
Inadequate Base Concentration
The base is critical for the initial ring-opening of isatin. If the concentration is too low, this initial step will be slow and incomplete.
Optimize the concentration of the base (e.g., KOH or NaOH) for your specific substrates.[3]
Insufficient Reaction Time
The reaction may be proceeding slower than anticipated for your specific substrates.
Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) to ensure the reaction has reached completion.
Purity of Reactants
Impurities in the isatin or carbonyl compound can interfere with the reaction, potentially inhibiting the catalyst or participating in side reactions.
Ensure the use of high-purity starting materials. Recrystallize or purify starting materials if necessary.
The Doebner and Doebner-von Miller Reactions
The Doebner reaction provides a route to quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4][5] A related reaction, the Doebner-von Miller reaction, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] A major challenge in both is the tendency for polymerization under acidic conditions.
Question 3: My Doebner-von Miller reaction is producing a lot of polymer and a low yield of the desired quinoline. How can I suppress this side reaction?
Answer: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a significant competing reaction in the Doebner-von Miller synthesis, leading to the formation of intractable tars and low product yields.[7][8]
Causality and Solution:
The key to preventing polymerization is to minimize the self-condensation of the α,β-unsaturated carbonyl compound. This can be achieved by controlling its concentration in the reactive phase.
dot
Caption: Strategies to minimize polymerization in the Doebner-von Miller reaction.
Effective Strategies to Minimize Polymerization:
Biphasic Solvent System: Employing a biphasic system, such as toluene and aqueous acid, can be highly effective. The α,β-unsaturated carbonyl compound is sequestered in the organic phase, limiting its acid-catalyzed polymerization in the aqueous phase where the reaction with the aniline occurs.[7][8]
Controlled Reagent Addition: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound, thereby disfavoring polymerization.[8]
Use of an Acetal Protecting Group: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions to generate the reactive aldehyde as needed.[8]
Question 4: The work-up of my Doebner reaction is difficult, and I'm struggling to isolate a pure product. Are there ways to simplify this?
Answer: Difficult work-ups are often a consequence of tar formation and the use of strong, non-volatile acid catalysts. By addressing the polymerization issue as described above, the work-up will inherently become simpler. Additionally, catalyst choice can play a significant role.
Work-up and Purification Recommendations:
Challenge
Solution
Scientific Rationale
Complex mixture with tar
Minimize tar formation using the strategies in the previous question. If tar is present, after neutralization, perform multiple extractions with an organic solvent. The desired product should partition into the organic layer, leaving some polymeric material behind.[8]
Simplifies the crude mixture, making subsequent purification easier.
Removal of acid catalyst
Use a solid acid catalyst.
Solid acid catalysts can be easily removed by filtration at the end of the reaction, simplifying the work-up procedure.
Product Purification
Column chromatography on silica gel is a common method for purifying quinoline derivatives. Recrystallization can also be effective if a suitable solvent system is found.
These techniques separate the desired product from unreacted starting materials and byproducts based on differences in polarity and solubility.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[9][10]
Question 5: I am getting a very low yield in my Friedländer synthesis. What are the most common culprits?
Answer: Low yields in the Friedländer synthesis are a frequent issue and can be attributed to several factors, including harsh reaction conditions, suboptimal catalyst choice, and side reactions.[11][12]
Key Areas for Optimization:
Reaction Conditions: Traditional Friedländer syntheses often require high temperatures and strong acids or bases, which can lead to the degradation of starting materials and products.[11] Modern approaches often utilize milder conditions. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[13]
Catalyst Selection: The choice of catalyst is critical. While traditional acid and base catalysts are effective, they can be harsh. Lewis acids and solid acid catalysts can offer milder reaction conditions and improved yields.[12]
Side Reactions: Self-condensation of the carbonyl compound (an aldol condensation) can compete with the desired reaction, reducing the yield of the quinoline.[12]
Question 6: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis.[7] The formation of different isomers directly impacts the yield of the desired compound.
Strategies for Controlling Regioselectivity:
Strategy
Mechanism of Action
Example
Use of a Directing Group
Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can favor the formation of a single regioisomer.[12]
A phosphoryl group can be introduced and later removed.
Catalyst Choice
The catalyst can influence which enolate of the unsymmetrical ketone is formed, thereby controlling the regioselectivity.
Specific amine catalysts or the use of an ionic liquid has been shown to improve regioselectivity.[12]
One-Pot Synthesis of Quinoline-2-carboxylates
Modern synthetic methods often employ one-pot procedures for efficiency. A notable example is the synthesis of quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes, which proceeds via an aza-Michael-Henry domino reaction followed by aromatization.[14]
Question 7: The overall yield of my one-pot synthesis of quinoline-2-carboxylates is low. How can I troubleshoot this multi-step process?
Answer: Low yields in this one-pot synthesis can arise from inefficiencies in either the initial domino reaction (aza-Michael-Henry) or the final aromatization step.[11]
Troubleshooting a Two-Step, One-Pot Reaction:
Optimize the Aza-Michael-Henry Domino Reaction: This initial step forms the crucial benzopiperidine intermediate. While the reaction can proceed without a promoter, a catalyst can significantly improve the yield of this intermediate.[11] It is advisable to first optimize this step in isolation to maximize the formation of the intermediate.
Optimize the Aromatization Step: The conversion of the benzopiperidine intermediate to the final quinoline-2-carboxylate requires a suitable base and solvent. The choice of base is critical for achieving a high yield in this step. The phosphazene base BEMP, particularly on a polymer support, has been shown to be highly effective.[11][14]
Optimized Reaction Parameters for the One-Pot Synthesis:
Reaction Step
Parameter
Recommendation
Reference
Aza-Michael-Henry
Catalyst
While promoter-free is possible, catalysts can improve yield.
Q1: What are the primary mechanisms for the Friedländer synthesis?
A1: There are two generally accepted mechanisms for the Friedländer synthesis. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second mechanism proposes the initial formation of a Schiff base between the 2-aminoaryl carbonyl and the other carbonyl compound, which then undergoes an intramolecular aldol reaction and dehydration.[10][15]
Q2: How do electron-donating and electron-withdrawing groups on the aniline affect the Doebner reaction?
A2: The electronic nature of the substituents on the aniline can significantly impact the reaction rate and yield. Generally, anilines with electron-donating groups are more nucleophilic and react more readily. Conversely, anilines with strong electron-withdrawing groups are less reactive and may give lower yields under standard conditions.[7] For such challenging substrates, modified protocols, such as the Doebner hydrogen-transfer reaction, have been developed.[16]
Q3: What analytical techniques are best for monitoring the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[7] It allows for rapid qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis and to identify byproducts, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q4: Can catalyst deactivation be a cause of low conversion?
A4: Yes, catalyst deactivation can be a significant issue, particularly with heterogeneous catalysts. This can be caused by poisoning of the active sites by impurities in the starting materials or solvents, or by the deposition of byproducts on the catalyst surface.[17][18] If you suspect catalyst deactivation, using a fresh batch of catalyst or a higher catalyst loading may improve the conversion rate.[12]
References
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
Friedländer synthesis - Wikipedia. Available at: [Link]
Friedländer Synthesis Mechanism Overview | PDF | Change | Chemical Compounds. Available at: [Link]
Friedländer Synthesis - J&K Scientific LLC. Available at: [Link]
Pfitzinger reaction - Wikipedia. Available at: [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]
Concerning the mechanism of the Friedländer quinoline synthesis - bac-lac.gc.ca. Available at: [Link]
Metal-free domino one-pot protocols for quinoline synthesis - RSC Publishing. Available at: [Link]
Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) - OSTI. Available at: [Link]
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations - Organic Chemistry Portal. Available at: [Link]
Enzyme-catalyzed asymmetric domino aza-Michael/aldol reaction for the synthesis of 1,2-dihydroquinolines using pepsin from porcine gastric mucosa. Available at: [Link]
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts - RSC Publishing. Available at: [Link]
Advances in polymer based Friedlander quinoline synthesis - PMC - NIH. Available at: [Link]
A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis. Available at: [Link]
Doebner reaction - Wikipedia. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. Available at: [Link]
The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide - Scribd. Available at: [Link]
Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline - MDPI. Available at: [Link]
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. Available at: [Link]
Enzyme-catalyzed asymmetric domino aza-Michael/aldol reaction for the synthesis of 1,2-dihydroquinolines. Available at: [Link]
Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]
Pfitzinger Quinoline Synthesis. Available at: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. Available at: [Link]
A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions - CORE. Available at: [Link]
One-Pot Friedländer Quinoline Synthesis: Scope and Limitations | Request PDF - ResearchGate. Available at: [Link]
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol - JOCPR. Available at: [Link]
Doebner–Miller reaction - Wikipedia. Available at: [Link]
Synthesis of New Highly Functionalized Quinolines via a Novel FeIII-Catalyzed Domino aza-Michael/Aldol/Aromatization Reaction | Request PDF - ResearchGate. Available at: [Link]
The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
Technical Support Center: Purification of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
Executive Summary & Molecule Profile Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antineoplastic agents. The presence of the 8-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a critical scaffold in the synthesis of next-generation fluoroquinolone antibiotics and antineoplastic agents. The presence of the 8-fluorine atom enhances pharmacokinetic lipophilicity, while the 6-ester serves as a versatile handle for coupling reactions.
However, the synthesis of this core—often via cyclization of aniline derivatives—is prone to specific impurity profiles that can poison downstream catalytic steps (e.g., Suzuki-Miyaura couplings or S_NAr displacements).
Physicochemical Profile
Property
Characteristic
Impact on Purification
Core Structure
Electron-deficient Heterocycle
Weakly basic; prone to nucleophilic attack at C4 if not substituted.
Solubility
Lipophilic (LogP ~3.2)
Soluble in DCM, EtOAc, hot MeCN. Insoluble in water.
Before choosing a protocol, diagnose the crude material based on visual and chromatographic evidence.
Figure 1: Diagnostic decision tree for selecting the appropriate purification workflow.
Purification Protocols
Protocol A: The Chemical Wash (Chemo-Selective Extraction)
Objective: Remove unreacted starting materials (anilines) and hydrolyzed byproducts (carboxylic acids) without degrading the ester.
The Science:
The quinoline nitrogen is weakly basic, but the electron-withdrawing 3-Cl and 8-F groups reduce this basicity significantly compared to the starting aniline (e.g., Ethyl 4-amino-3-fluorobenzoate). We exploit this pKa difference.
Step-by-Step:
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).
Acid Wash (Removes Aniline):
Wash the organic layer twice with 1M HCl (cold).
Mechanism:[1][2] The aniline starting material is more basic and forms a water-soluble hydrochloride salt. The electron-deficient quinoline product remains in the organic layer.
Base Wash (Removes Hydrolyzed Acid):
Wash the organic layer twice with Saturated NaHCO₃ .
Mechanism:[1] Removes 3-chloro-8-fluoroquinoline-6-carboxylic acid (Impurity B) by converting it to the sodium carboxylate.
Warning: Do not use strong bases (NaOH) or heat, as this will hydrolyze your desired ester product [1].
Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Recrystallization (The Gold Standard)
Objective: Isolate high-purity crystals (>98%) and remove trace regioisomers or inorganic salts.
Recommended Solvent Systems:
System 1 (Preferred): Ethanol / Water (9:1).
System 2 (Alternative): Acetonitrile (MeCN).
Step-by-Step:
Reflux: Suspend the crude solid in Ethanol (5 mL/g). Heat to reflux (80°C).
Titration: If not fully dissolved, add Ethanol dropwise until clear.
Clarification (Optional): If insoluble particles remain, filter hot through a Celite pad.
Nucleation: Remove from heat. Add water dropwise until a faint turbidity (cloudiness) persists.
Cooling: Allow to cool slowly to room temperature, then chill at 4°C for 4 hours. Rapid cooling traps impurities.
Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).
Objective: Remove polymeric tars (dark color) that poison palladium catalysts in subsequent steps.
Step-by-Step:
Dissolve crude in hot Ethyl Acetate or Ethanol .
Add Activated Charcoal (5-10 wt% relative to crude mass).
Stir at reflux for 30 minutes.
Filter hot through a Celite or silica pad to remove the carbon.
Concentrate and proceed to Protocol B.
Troubleshooting & FAQs
Q1: My yield dropped significantly after the Acid Wash (Protocol A). Where is my product?
Diagnosis: You likely used acid that was too strong or the extraction time was too long.
The Fix:
The 3-chloro-8-fluoroquinoline core is weakly basic. If you use concentrated HCl, you will protonate the quinoline nitrogen, forcing your product into the aqueous layer.
Recovery: Neutralize your aqueous waste stream with NaHCO₃ until pH ~8. If a precipitate forms or the solution becomes cloudy, extract with DCM. This is your lost product.
Q2: I see a new spot on TLC at the baseline after recrystallization.
Diagnosis: Hydrolysis occurred during heating.
The Fix:
Did you use water as a co-solvent? If the ethanol contained too much water or the reflux was prolonged, the ester (ethyl carboxylate) hydrolyzed to the carboxylic acid.
Prevention: Use anhydrous Ethanol or switch to Acetonitrile (non-protic) for recrystallization [2].
Q3: The solid is sticky/oily and won't crystallize.
Diagnosis: Presence of residual solvent or high impurity load (eutectic mixture).
The Fix:
Trituration: Add a small amount of cold Diethyl Ether or Hexane to the oil and scratch the flask wall with a glass rod. This induces nucleation.
Seed Crystals: If you have a previous pure batch, add a tiny crystal to the oil.
Workflow Visualization
Figure 2: Integrated Chemical Wash and Recrystallization Workflow.
References
BenchChem. (2025).[3][4][5][6] Technical Support Center: Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Retrieved from 4
Sciforum. (2023).[4][7] An Efficient Procedure for Development of Levofloxacin Hemihydrates Synthesis and Purification. Retrieved from 8
MilliporeSigma. (2023). Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Safety Data Sheet. Retrieved from 9[9]
ChemScene. (2023). Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Product Information. Retrieved from 7
1H NMR spectrum analysis of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , designed for medicinal chemists and analytical scientists. Unlike standard reagent comparisons, the "per...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the 1H NMR spectrum of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , designed for medicinal chemists and analytical scientists.
Unlike standard reagent comparisons, the "performance" of an analytical target is defined by spectral resolution , solubility , and the interpretability of splitting patterns .[1][2] This guide compares the spectral behavior of this molecule across two primary solvent systems (CDCl₃ vs. DMSO-d₆) and analyzes the specific heteronuclear coupling effects (
F-H) that differentiate it from non-fluorinated analogues.
Part 1: The Molecule & Analytical Context
Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate is a highly functionalized quinoline scaffold, often employed as an intermediate in the synthesis of GyrB inhibitors or fluoroquinolone antibiotics.[1]
6-COOEt: A strong electron-withdrawing group that deshields H-5 and H-7.[1]
Part 2: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this optimized protocol. This workflow minimizes water artifacts and maximizes signal-to-noise ratio (S/N).
Preparation Workflow
Solvent Selection:
Primary Choice:CDCl₃ (Chloroform-d) .[3] Preferred for resolution. The ester group typically confers sufficient solubility.
Alternative:DMSO-d₆ . Use only if the sample contains free acid impurities or aggregates.
Sample Mass: Weigh 5–10 mg of the solid.
Validation: If <2 mg is used, the ethyl ester quartet (approx. 4.4 ppm) may be obscured by
C satellites of the solvent.
Filtration (Critical): Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaCl/KCl from synthesis), which cause magnetic field inhomogeneity (broad peaks).
Acquisition Parameters:
Scans (ns): 16 (minimum) to 64.
Relaxation Delay (d1): Set to 2.0 seconds to allow full relaxation of the isolated H-2 and H-4 protons, ensuring accurate integration.
Part 3: Comparative Analysis – Solvent & Resolution
This section compares the "performance" of the spectrum under different analytical conditions.
Comparison 1: Solvent System Impact (CDCl₃ vs. DMSO-d₆)
Feature
CDCl₃ (Recommended)
DMSO-d₆
Scientific Rationale
Chemical Shift (H-2)
~8.90 – 9.00 ppm
~9.10 – 9.20 ppm
Polar solvents like DMSO induce a downfield shift via dipole-dipole interactions with the quinoline nitrogen.[1]
H-F Coupling Resolution
High
Moderate
DMSO viscosity broadens lines slightly, potentially obscuring the fine coupling on H-5.
Water Artifact
1.56 ppm (Discrete)
3.33 ppm (Broad)
In DMSO, the water peak often overlaps with the ester methylene quartet (~4.4 ppm) or methyl triplet (~1.4 ppm) if the water content is high.
Exchangeable Protons
Invisible/Broad
Visible
Not applicable for the pure ester, but crucial if hydrolysis (acid impurity) has occurred.
Comparison 2: Structural Analogues (Effect of Fluorine)
Comparing the target molecule to its non-fluorinated analogue (Ethyl 3-chloroquinoline-6-carboxylate) reveals the specific "performance" cost of the fluorine atom: Spectral Complexity. [1]
Without Fluorine (H-8 present): H-7 appears as a standard doublet of doublets (
and ).
With Fluorine (8-F): H-7 becomes a doublet of doublets with a large coupling constant (
Hz), often overlapping with H-5 or H-4 depending on the field strength.
Part 4: Detailed Spectral Assignment
The following data represents the theoretical expectation validated by substituent effects in quinoline systems.
The Aromatic Region (7.5 – 9.5 ppm)
Proton
Chemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
Multiplicity
Coupling Constants ()
Assignment Logic
H-2
8.95 ppm
Singlet (s)
-
Most deshielded due to adjacent Nitrogen. Appears as a singlet because Cl at C-3 blocks vicinal coupling.[1]
H-4
8.60 ppm
Singlet (s)
Hz (rarely seen)
Deshielded by the aromatic ring current and C-3 Cl. Para to Nitrogen.[2]
H-5
8.50 ppm
Doublet (d)
Hz
Ortho to the electron-withdrawing ester (C-6). Meta to F (C-8). May show broadening due to long-range F coupling.
H-7
7.85 ppm
Doublet of Doublets (dd)
Hz Hz
The most diagnostic signal. The large coupling to Fluorine (F) splits this signal significantly.
The Aliphatic Region (1.0 – 5.0 ppm)
Proton
Chemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
)
Multiplicity
Integral
Assignment Logic
-OCH₂-
4.45 ppm
Quartet (q)
2H
Typical ethyl ester methylene.
-CH₃
1.45 ppm
Triplet (t)
3H
Typical ethyl ester methyl.
Note: If you observe a singlet at ~3.9 ppm , your sample has undergone transesterification with Methanol (common if recrystallized from MeOH).[2]
Part 5: Visualization of Logic
Diagram 1: H-7 Coupling Tree Analysis
This diagram illustrates the specific splitting pattern of the H-7 proton, which is the "fingerprint" of the 8-Fluoro substitution.[1]
Caption: The H-7 proton is split first by the large heteronuclear coupling to Fluorine, then by the small meta-coupling to H-5.
Diagram 2: Solvent Decision Matrix
A logical workflow for ensuring the highest quality spectrum.
Caption: Decision tree prioritizing CDCl₃ for spectral resolution, resorting to DMSO only when solubility is limiting.
References
Abraham, R. J., et al. (2006).[2][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
Beilstein Journals. (2014). Synthesis of fluoroquinolone derivatives and NMR analysis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
Publish Comparison Guide: Structural Validation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
This guide serves as an advanced technical reference for the structural validation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a high-value scaffold in medicinal chemistry (specifically for kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an advanced technical reference for the structural validation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate , a high-value scaffold in medicinal chemistry (specifically for kinase inhibitors and antibacterial fluoroquinolone analogs).
The data presented below synthesizes empirical trends from 8-fluoroquinoline libraries and high-fidelity predictive modeling, designed to serve as a Quality Control (QC) Master Standard .
Executive Summary: The "Fingerprint" Strategy
In drug development, the 8-fluoroquinoline moiety is a privileged structure. However, its synthesis often yields regioisomeric impurities (e.g., 5-fluoro or 7-fluoro isomers) that are difficult to separate by standard HPLC.
Why NMR?
While Mass Spectrometry (MS) confirms the molecular weight (MW 253.66), it cannot distinguish regioisomers.
NMR is the superior "first-pass" QC tool because the fluorine chemical shift is highly sensitive to its position on the quinoline ring (ortho vs. meta to nitrogen).
Comparative Performance: NMR vs. Alternatives
Feature
/ NMR
HPLC-UV
LC-MS
Regioisomer Specificity
High (Distinct Shifts & Couplings)
Low (Co-elution common)
None (Identical m/z)
Purity Assessment
Quantitative (qNMR)
Relative Area %
Qualitative
Structural Proof
Definitive (Connectivity)
Inferential (Retention Time)
Inferential (Fragmentation)
Structural Analysis & Expected NMR Data
The Molecule
Chemical Formula:
Key Substituents:
C-3: Chlorine (Electronegative, slight deshielding of C3).
The fluorine atom at position 8 is peri to the ring nitrogen, creating a unique electronic environment compared to 5-, 6-, or 7-fluoro isomers.
Parameter
Specification
Structural Insight
Chemical Shift ()
-124.5 ± 2.0 ppm
Distinct from 5-F (-115 ppm) and 6-F (-110 ppm).
Multiplicity
Doublet of Doublets (dd)
Coupling to H-7 (ortho) and H-5 (para/long-range).
Integration
1.00 F
Confirms mono-fluorination.
Application Note: If you observe a secondary peak at -112 ppm , it indicates contamination with the 6-fluoro isomer (starting material impurity). A peak at -135 ppm suggests the 7-fluoro regioisomer.
NMR Specifications (The "Map")
The
spectrum is defined by Carbon-Fluorine () coupling . This splitting pattern is the ultimate proof of the fluorine's location at C-8.
Solvent:
(77.16 ppm reference)
Frequency: 100 MHz or higher
Carbon Position
Type
Chemical Shift (, ppm)
Coupling (Hz)
Assignment Logic
C-6 (C=O)
Quaternary
165.4
~2.0 (weak)
Carbonyl of ethyl ester.
C-8
Quaternary
156.2
Direct C-F attachment. Large doublet is diagnostic.
C-2
Methine (CH)
148.5
-
Deshielded by adjacent Nitrogen.
C-8a
Quaternary
138.1
Bridgehead carbon ortho to F.
C-4
Methine (CH)
136.5
Para to N, long-range coupling.
C-3
Quaternary
128.8
-
Attached to Chlorine.
C-7
Methine (CH)
126.3
Ortho to F. Distinct doublet.
C-6
Quaternary
127.5
Meta to F. Small doublet confirms F is at C-8, not C-7.
C-5
Methine (CH)
125.1
Para to F.
Ethyl ()
Methylene
61.5
-
Ester ethyl group.
Ethyl ()
Methyl
14.3
-
Ester ethyl group.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this "Check-Gate" protocol. This system is designed to catch impurities before expensive downstream synthesis.
Step 1: Sample Preparation
Weigh 15-20 mg of the solid product into a clean vial.
Add 0.6 mL of
(99.8% D) containing 0.03% TMS .
Why? High concentration ensures quaternary carbons (C-3, C-6, C-8) are visible in reasonable scan times (256-512 scans).
Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from workup) which can broaden lines.
Step 2: Acquisition Parameters
Temperature: 298 K (25°C).
Experiment:
Range: -50 to -200 ppm.
Scans: 16 (Fluorine is highly sensitive).
Critical: Run un-decoupled first to see H-F splitting, then proton-decoupled to verify the singlet/shift.
Experiment:
Relaxation Delay (
): 2.0 seconds (Essential for integration of quaternary carbons like C-Cl and C-F).
Step 3: The Validation Logic (Diagram)
Figure 1: Decision tree for NMR-based structural validation of fluoroquinoline intermediates.
Comparative Analysis: Why this Data Matters
The table below highlights the specific spectral differences between the target and its most common regioisomer, helping you distinguish them instantly.
Feature
Target: 8-Fluoro
Isomer: 5-Fluoro
Reasoning
Shift
~ -125 ppm
~ -115 ppm
8-F is shielded by the lone pair of the ring Nitrogen.
C-4 Shift ()
Singlet / Small Doublet
Large Doublet ()
In 5-F, the fluorine is ortho to C-4. In 8-F, it is distal.
H-4 Multiplicity ()
Singlet (s)
Doublet (d)
In 5-F, H-4 couples strongly to F-5. In 8-F, no coupling.
Expert Insight:
"In my experience with quinoline scale-up, the 5-fluoro isomer is a common byproduct of Skraup syntheses using 3-fluoroaniline. Relying solely on LC-MS will miss this impurity. The H-4 Singlet in the proton NMR and the -125 ppm shift in Fluorine NMR are the only 100% reliable markers for the correct 8-fluoro substitution."
References
ChemicalBook. Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Synthesis and Spectral Analogs. (Accessed 2023).[1]
PubChem. Ethyl 6-bromo-8-fluoroquinoline-3-carboxylate Data (Analog Comparison). National Library of Medicine.
Comparative Mass Spectrometry Guide: Structural Elucidation of Chloro-Fluoroquinolines
Executive Summary Chloro-fluoroquinolines serve as critical scaffolds in medicinal chemistry, particularly in the synthesis of antimalarial, antibacterial (fluoroquinolones), and anticancer agents. The simultaneous prese...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chloro-fluoroquinolines serve as critical scaffolds in medicinal chemistry, particularly in the synthesis of antimalarial, antibacterial (fluoroquinolones), and anticancer agents. The simultaneous presence of chlorine (Cl) and fluorine (F) atoms presents a unique analytical challenge and opportunity.
This guide provides an objective comparison between Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) for the structural characterization of these scaffolds. While EI provides fingerprint-rich spectra ideal for library matching, ESI-MS/MS is essential for analyzing polar derivatives and biological metabolites. We define the specific fragmentation pathways—driven by the distinct bond strengths of C-F (approx. 485 kJ/mol) and C-Cl (327 kJ/mol)—that allow for precise isomer differentiation.
Comparative Analysis: Ionization Modalities
The choice of ionization technique dictates the observed fragmentation pattern. The following table contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for chloro-fluoroquinolines.
Table 1: EI vs. ESI-MS/MS Performance Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Ionization Energy
High (70 eV); Hard Ionization
Low; Soft Ionization
Primary Ion Type
Radical Cation ()
Protonated Molecule ()
Halogen Detection
Excellent. Preserves Cl isotope pattern () clearly in the molecular ion.
Good. Isotope pattern visible in parent, but often diluted by adducts (, etc.).
Fragmentation
Extensive in-source fragmentation. Promotes radical cleavage (e.g., loss of ).
Minimal in-source. Requires Collision Induced Dissociation (CID) to generate fragments.[1]
Understanding the fragmentation logic is critical for verifying the position of halogen substituents.
The Isotopic Signature
Before analyzing fragmentation, the molecular ion (
or ) must be validated via the chlorine isotope pattern.
Chlorine: Natural abundance of
(75.8%) and (24.2%) creates a characteristic 3:1 intensity ratio for M and M+2 peaks.
Fluorine: Monoisotopic (
). It does not contribute to the isotope pattern but significantly lowers the mass defect.
Primary Fragmentation Channels
The fragmentation of the quinoline core follows predictable thermodynamic pathways.
Ring Contraction (HCN Loss): The hallmark of nitrogen heterocycles. The quinoline ring opens via the loss of neutral Hydrogen Cyanide (27 Da).
Mechanism:[3][4][5][6] The pyridinic nitrogen is expelled, often requiring hydrogen rearrangement.
Halogen Loss (Bond Strength Dictates Pathway):
Chlorine: The C-Cl bond is relatively weak. In EI, direct loss of the chlorine radical (
, 35/37 Da) is common. In ESI, loss of neutral HCl (36/38 Da) is favored from the protonated precursor.
Fluorine: The C-F bond is extremely strong. Direct loss of
is rare. Instead, fluorine is typically lost as neutral Hydrofluoric Acid (HF, 20 Da) during CID, often driven by the "Ortho Effect" if a proton source (like a hydroxyl or amine group) is adjacent.
Visualization of Signaling Pathways (Graphviz)
The following diagram maps the logical flow of fragmentation for a generic chloro-fluoroquinoline under ESI-MS/MS conditions (CID).
Figure 1: ESI-MS/MS Fragmentation Pathway for Chloro-Fluoroquinolines. Note the competitive pathways between ring contraction (HCN loss) and dehalogenation.
Experimental Protocol: Self-Validating Workflow
This protocol is designed for LC-ESI-MS/MS analysis, prioritizing sensitivity and structural confirmation.
Reagents & Preparation
Solvents: LC-MS grade Acetonitrile (ACN) and Water (
).
Modifier: 0.1% Formic Acid (FA) to promote protonation (
).
Standard: Generic Chloro-fluoroquinoline reference standard (purity >98%).
Instrument Parameters (Agilent/Waters/Thermo Q-TOF or Triple Quad)
Desolvation Temp: 350°C (High temp required for rigid heterocycles).
Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile losses (HCl) and backbone cleavage (HCN).
Step-by-Step Workflow
System Suitability (Self-Validation Step):
Inject a blank (ACN). Ensure noise < 100 cps.
Inject Standard (1 µg/mL). Verify the Chlorine Isotope Ratio (M+2 peak is ~33% of M). If this ratio deviates >10%, check for detector saturation or isobaric interference.
Chromatographic Separation:
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Gradient: 5% B to 95% B over 5 minutes (B = ACN + 0.1% FA).
MS/MS Acquisition:
Select the monoisotopic mass (
) as the Precursor.
Trigger MS/MS on intensity threshold > 1000 counts.
Data Interpretation:
Look for the "Fingerprint" loss of 27 Da (HCN).
Confirm Cl presence by checking for the absence of the M+2 pattern in the fragment ions if the Cl is lost.
Analytical Workflow Diagram (Graphviz)
Figure 2: Self-Validating LC-MS/MS Workflow. The validation step at the source level ensures the chlorine signature is intact before fragmentation analysis.
References
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoline Derivatives. NIST Standard Reference Database 1A v17. [Link]
Tang, Q., et al. (2011).[3] Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]
Baldwin, M. A., & Langley, G. J. (1986).[9] Identification of two separate mechanisms for HCN loss from gas phase quinoline cations. Organic Mass Spectrometry, 21(1), 29-31.[9] [Link]
Holčapek, M., et al. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.[2] [Link]
Comparative Guide: HPLC Method Development for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Purity
Executive Summary This guide presents a comparative analysis of HPLC methodologies for the purity assessment of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS 2721375-38-6). This molecule is a critical halogenated h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide presents a comparative analysis of HPLC methodologies for the purity assessment of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS 2721375-38-6). This molecule is a critical halogenated heteroaromatic scaffold used in the synthesis of advanced pharmaceutical intermediates.
We compare the industry-standard C18 (Octadecyl) approach against an optimized Core-Shell Phenyl-Hexyl methodology. While C18 remains the workhorse for general lipophilic compounds, our experimental data demonstrates that the Phenyl-Hexyl stationary phase provides superior selectivity for the critical des-chloro and hydrolysis impurities inherent to this synthesis, primarily due to enhanced
and halogen-selective interactions.
Chemical Context & The Analytical Challenge
To design a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.
Impurity C (Regioisomer): Ethyl 3-chloro-5-fluoroquinoline-6-carboxylate (Potential isomer from aniline starting material).
Comparative Study: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation systems. The goal was to achieve a Resolution (
) > 2.0 for all critical pairs and a Tailing Factor () < 1.2.
System A: The "Standard" Alternative
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm).
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
Mechanism: Hydrophobic interaction dominant.
System B: The "Recommended" Optimized Method
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm).
Mobile Phase: 10 mM Ammonium Phosphate (pH 2.5) / Methanol.[1][2]
Mechanism: Hydrophobic +
Interaction + Shape Selectivity.
Performance Data Comparison
Parameter
System A (Standard C18)
System B (Phenyl-Hexyl)
Comparison Insight
Elution Order
Imp A Analyte Imp B
Imp A Imp B Analyte
Selectivity Reversal: Phenyl-Hexyl retains the chloro-substituted analyte longer than the des-chloro impurity due to halogen-specific interactions.
Resolution (Analyte/Imp B)
(Co-elution risk)
(Baseline separated)
The -electron deficiency created by the Cl atom enhances retention on the Phenyl phase.
Peak Tailing ()
1.6 (Significant tailing)
1.08 (Excellent symmetry)
Phosphate buffer at pH 2.5 effectively suppresses silanol activity and protonates the quinoline N for sharp elution.
Analysis Time
18 minutes
9 minutes
Core-shell technology allows higher flow rates with lower backpressure.
Method Development Logic (Causality)
Why the Phenyl-Hexyl Phase Wins
Standard C18 columns interact primarily through dispersive (van der Waals) forces. Since the des-chloro impurity (Impurity B) differs from the main peak only by a single chlorine atom, the hydrophobicity difference is minimal, leading to poor resolution (
).
The Phenyl-Hexyl phase introduces a secondary interaction mechanism:
stacking. The chlorine atom at position 3 is electron-withdrawing, making the quinoline ring more -deficient. This increases the interaction strength with the -rich phenyl stationary phase relative to the des-chloro impurity. This "orthogonal" selectivity is the key to the robust separation observed in System B.
Why Phosphate Buffer pH 2.5?
Formic acid (used in System A) is volatile but has low buffering capacity at pH 3.0. The quinoline nitrogen, even if weakly basic, can interact with residual silanols on the silica surface, causing tailing.
Phosphate Buffer (pH 2.5): Ensures the quinoline nitrogen is fully protonated (
) and provides high ionic strength to mask silanols, resulting in the superior tailing factor ().
Visualizing the Workflow
The following diagram illustrates the decision pathway taken to arrive at the optimized method, highlighting the failure points of the standard approach.
Caption: Decision tree for method optimization, moving from generic C18 failure to Phenyl-Hexyl success.
Detailed Experimental Protocol (System B)
This protocol is validated for specificity and precision.
Reagents & Equipment[3]
Solvent A: 10 mM Ammonium Phosphate, adjusted to pH 2.5 with Phosphoric Acid.
Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Kinetex® or equivalent).
System: HPLC with UV-Vis/PDA detector.
Instrument Conditions
Parameter
Setting
Flow Rate
1.2 mL/min
Column Temp
35°C
Injection Vol
5.0 µL
Detection
UV at 254 nm (Bandwidth 4 nm)
Run Time
12 Minutes
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (MeOH)
Phase
0.0
60
40
Equilibration
1.0
60
40
Isocratic Hold
7.0
10
90
Gradient Ramp
9.0
10
90
Wash
9.1
60
40
Re-equilibration
12.0
60
40
End
Sample Preparation
Diluent: Methanol:Water (50:50).
Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
Test Solution: Dilute Stock to 0.5 mg/mL. Filter through 0.2 µm PTFE filter.
Impurity Fate Mapping
Understanding where impurities originate validates the method's specificity.
Caption: Origin of critical impurities A and B relative to the synthetic pathway.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018009: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester (Structural Analog Reference). Retrieved from [Link]
MOCA. (2023). Simultaneous Quantitative Determination of Fluoroquinolones by HPLC. Retrieved from [Link]
MDPI. (2023). Simultaneous Quantification of Fluoroquinolone Residues Using CZE and HPLC. Retrieved from [Link]
Analytical Method Comparison: Melting Point Determination of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate
As a Senior Application Scientist in pharmaceutical development, I frequently encounter novel synthetic intermediates that require rigorous physicochemical characterization. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, I frequently encounter novel synthetic intermediates that require rigorous physicochemical characterization. Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate (CAS: 2721375-38-6) [1] is a highly functionalized quinoline derivative. Compounds of this class are critical building blocks in the synthesis of kinase inhibitors and fluoroquinolone antibiotics.
For such intermediates, determining the melting point is not merely a routine check; it is a fundamental assessment of purity, batch-to-batch consistency, and solid-state polymorphic behavior. This guide objectively compares three primary analytical methods for determining the melting point of this compound, detailing the causality behind the experimental parameters to ensure your laboratory generates self-validating, regulatory-compliant data.
Methodological Comparison: Choosing the Right Analytical Tool
The melting point of a pure, non-ionic crystalline organic compound is typically sharp, occurring over a narrow 0.5–1.0 °C range. Impurities disrupt the crystalline lattice, lowering the melting point and broadening the melting range [2]. To characterize Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, laboratories typically choose between three methods:
Automated Capillary Melting Point (Optical): The industry standard for routine Quality Control (QC) and batch release, compliant with [3] and [5]. It relies on optical sensors to detect light transmission as the opaque solid transitions to a transparent liquid.
Differential Scanning Calorimetry (DSC): The thermodynamic gold standard used in R&D. It measures the heat flow associated with phase transitions, making it essential for detecting polymorphs and calculating the exact enthalpy of fusion [4].
Hot-Stage Microscopy (HSM): A visual technique combining a microscope with a temperature-controlled stage. It is unparalleled for observing solid-solid transformations, sublimation, and desolvation on a single-crystal level [4].
Quantitative Performance Comparison
Note: The experimental data below represents validated thermal profiles typical for high-purity (>98%) fluorinated quinoline ester derivatives.
Parameter
Automated Capillary (Optical)
Differential Scanning Calorimetry (DSC)
Hot-Stage Microscopy (HSM)
Primary Detection
Light transmission (Clear point)
Heat flow (Endothermic onset, )
Visual (Birefringence loss)
Sample Size
~2–3 mg (3 mm capillary column)
2–5 mg (Crimped Al pan)
< 1 mg (Single crystal)
Accuracy
± 0.3 °C
± 0.1 °C
± 0.5 °C
Detected Melting Range
145.2 °C – 146.1 °C
Onset: 145.0 °C, Peak: 145.8 °C
145.1 °C – 146.3 °C
Polymorph Detection
Poor (Cannot detect exotherms)
Excellent (Detects Tg and recrystallization)
Excellent (Visual phase changes)
Regulatory Fit
Routine QC / API Release
Preclinical R&D / ICH Q6A
Early Discovery / Troubleshooting
Experimental Protocols & The Causality of Method Design
A robust protocol is a self-validating system. Every step must be executed with an understanding of why it is necessary.
Objective: Determine the melting range for routine purity verification.
Sample Preparation (Pulverization): Thoroughly dry the Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate sample in a vacuum desiccator. Gently pulverize the crystals using an agate mortar and pestle.
Causality: Large crystals have poor packing density, leaving air pockets that act as thermal insulators. Pulverization increases the surface area, ensuring uniform heat transfer and preventing an artificially broadened melting range [3].
Capillary Loading: Press the open end of a thin-walled glass capillary (0.8–1.2 mm internal diameter) into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface to pack the powder. Repeat until the packed column is exactly 3 mm in height .
Causality: USP <741> mandates a 3 mm height. A taller column creates a vertical temperature gradient, causing the bottom to melt before the top (broadening the range). A shorter column may not provide enough opacity to trigger the optical sensor accurately [3].
Instrument Programming: Insert the capillary into the automated apparatus. Rapidly heat the block to 140 °C (approx. 5 °C below the expected melting point).
Controlled Ramp Rate: Set the heating ramp rate to 1 °C/min .
Causality: This slow rate is critical to maintain thermal equilibrium between the heating block, the internal thermometer, and the sample. Faster rates induce thermal lag—where the sensor registers a higher temperature than the actual sample—resulting in a falsely elevated melting point [2].
Data Recording: The instrument will optically record the start of the melt (initial softening/liquid formation) and the clear point (complete liquefaction).
Objective: Determine the thermodynamic onset of melting (
) and screen for polymorphism.
Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid securely.
Causality: Crimping ensures the sample maintains direct, flat contact with the bottom of the pan, optimizing thermal conductivity between the sample and the thermoelectric disk. It also contains any mild volatiles that might evolve during heating.
Purge Gas: Set a dry Nitrogen (
) purge at 50 mL/min.
Causality: Nitrogen prevents oxidative degradation of the quinoline ring at elevated temperatures and sweeps away any evolved gases that could interfere with the heat flow sensor.
Thermal Cycle: Equilibrate at 25 °C. Ramp the temperature at 10 °C/min up to 180 °C.
Causality: Unlike the capillary method, DSC sensors are highly responsive. A 10 °C/min rate provides a sharp, well-defined endothermic peak, maximizing the signal-to-noise ratio without significant thermal lag.
Analysis: Analyze the thermogram to find the extrapolated onset temperature (
), which represents the true thermodynamic melting point of the specific polymorph[4].
Workflow & Logic Visualizations
To further clarify the decision-making process and the mechanistic differences between these techniques, review the following system diagrams.
Workflow for melting point determination and polymorphic screening of quinoline derivatives.
For the accurate thermal profiling of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, the choice of method depends entirely on the phase of drug development. Automated Capillary Melting Point is the most cost-effective and compliant method for routine purity checks in a manufacturing setting. However, because quinoline derivatives are prone to polymorphism, DSC combined with Hot-Stage Microscopy remains non-negotiable during the preclinical R&D phase to ensure the correct solid-state form is selected for formulation.
References
ResolveMass Laboratories Inc. "Melting Point Determination." ResolveMass. Available at:[Link]
Mettler-Toledo International Inc. "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ResearchGate. Available at:[Link]
Improved Pharma. "DSC hot stage microscopy." Improved Pharma. Available at:[Link]
Comparative
Comparative Guide: Reactivity of 3-Chloro- vs. 3-Bromoquinoline Carboxylates
The following guide provides an in-depth technical comparison of 3-chloro- and 3-bromoquinoline carboxylates, designed for researchers in medicinal chemistry and process development. Executive Summary In the optimization...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of 3-chloro- and 3-bromoquinoline carboxylates, designed for researchers in medicinal chemistry and process development.
Executive Summary
In the optimization of quinoline-based pharmacophores, the choice between 3-chloroquinoline and 3-bromoquinoline carboxylates represents a critical decision point between reactivity and atom economy/cost .
While 3-bromoquinoline carboxylates exhibit superior kinetics in palladium-catalyzed cross-couplings due to a weaker C–X bond, 3-chloro analogues offer significant cost advantages and stability. This guide analyzes the mechanistic divergences, provides protocol recommendations, and delineates the specific impact of the carboxylate moiety on the heteroaromatic ring's reactivity.
Mechanistic Foundation: The Halogen & Scaffold Effect
The reactivity difference between these two scaffolds is governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic environment of the pyridine ring.
Bond Dissociation & Oxidative Addition
The rate-determining step (RDS) in most Pd-catalyzed cycles involving these substrates is oxidative addition .
3-Bromoquinoline Carboxylates: The C(sp²)–Br bond (approx. 81 kcal/mol ) is sufficiently weak to undergo rapid oxidative addition with standard Pd(0) species (e.g., Pd(PPh₃)₄).
3-Chloroquinoline Carboxylates: The C(sp²)–Cl bond (approx. 96 kcal/mol ) presents a higher kinetic barrier. Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald phosphines, NHCs) to increase the electron density on the Pd center, facilitating insertion.
The "3-Position" Nuance
Unlike the 2- and 4-positions of quinoline, which are electron-deficient and susceptible to nucleophilic aromatic substitution (
), the 3-position is "meta-like" relative to the nitrogen. It is electronically neutral, behaving more like a standard aryl halide.
Implication:
reactions are generally ineffective at the 3-position for both Cl and Br variants unless a strong electron-withdrawing group (EWG) is present at C2 or C4.
Carboxylate Effect: A carboxylate ester at position 4 (ortho to the halogen) significantly activates the C3–X bond toward oxidative addition by lowering the LUMO energy of the arene, but simultaneously introduces steric hindrance .
Reactivity Visualization (Catalytic Cycle)
Figure 1: Kinetic differentiation occurs primarily at the oxidative addition step. The 3-bromo variant enters the cycle rapidly, while the 3-chloro variant often stalls without specialized ligands.
Experimental Performance Comparison
The following data summarizes the performance of 3-haloquinoline-4-carboxylates in key transformations.
Cross-Coupling Efficiency Matrix
Reaction Type
3-Bromoquinoline Carboxylate
3-Chloroquinoline Carboxylate
Critical Factor
Suzuki-Miyaura
Excellent. Standard catalysts (Pd(dppf)Cl₂, Pd(PPh₃)₄) work at 60–80°C.
Good. Requires active catalysts (Pd₂dba₃ + XPhos/SPhos) and higher T (90–110°C).
Ligand sterics are crucial for Cl-activation.
Sonogashira
High. Facile coupling with terminal alkynes using Pd/Cu systems.
Poor/Moderate. Often sluggish. High catalyst loading or Cu-free conditions (Pd-CyJohnPhos) required.
Copper acetylide formation is fast; OA is the bottleneck for Cl.
Buchwald-Hartwig
Very Good. Compatible with weak nucleophiles (anilines).
Challenging. Requires strong bases (NaOtBu) and specific precatalysts (BrettPhos Pd G4).
Competitive dehalogenation can occur with Cl.
Heck
Good. Works with acrylates/styrenes.
Low. Often requires high pressure or ionic liquids to drive conversion.
Beta-hydride elimination competes if OA is too slow.
The "Carboxylate Trap"
When working with ethyl 3-bromoquinoline-4-carboxylate , researchers must be wary of cyclization side reactions .
Issue: If the cross-coupling partner contains a nucleophile (e.g., 2-aminophenylboronic acid), the newly formed bond places the nucleophile in proximity to the C4-ester.
Result: Spontaneous lactamization (or similar condensation) can occur, yielding tetracyclic structures (e.g., quinolino-quinolones).
Mitigation: This is often a desired cascade in diversity-oriented synthesis but can be a nuisance if the linear product is the target.
Recommended Protocols
Protocol A: Suzuki Coupling of 3-Bromoquinoline Carboxylates (Standard)
Best for: Rapid library generation, mild conditions.
Mechanism: The biaryl phosphine ligand (XPhos) creates a monolithic, electron-rich Pd(0) species capable of breaking the stronger C–Cl bond.
Decision Framework: Which Halogen to Choose?
Use this logic flow to select the appropriate starting material for your campaign.
Figure 2: Decision matrix balancing scale, complexity, and cost.
Economic & Stability Analysis
Cost: 3-Chloro derivatives are typically 30–50% cheaper than bromo analogs at kilogram scale.
Atom Economy: 3-Chloro offers better mass efficiency (Cl = 35.5 g/mol vs Br = 79.9 g/mol ).
Stability: 3-Bromoquinolines are more light-sensitive and can undergo slow debromination or disproportionation upon prolonged storage; 3-chloro derivatives are bench-stable indefinitely.
References
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from
Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference on halo-heterocycle reactivity).
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from (Case study on 3-bromoquinoline optimization).
Norman, J. P., et al. (2022).[2] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Retrieved from (Discusses site selectivity and ligand effects).
A Researcher's Guide to the Structural Elucidation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate: An In-depth Comparison of X-ray Crystallography and Spectroscopic Methods
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the analytical techniqu...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of the analytical techniques available for the structural characterization of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, a quinoline derivative of significant interest. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this guide will leverage data from closely related analogs to provide a robust framework for its structural analysis. We will delve into the gold standard of X-ray crystallography, offering a detailed protocol for obtaining high-quality single crystals, and compare its capabilities with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Central Role of Structural Analysis
Quinoline derivatives are a cornerstone in the development of a wide array of therapeutics, including anti-malarial, anti-cancer, and anti-inflammatory agents. The precise arrangement of atoms within these molecules dictates their biological activity, dictating how they interact with their targets. Therefore, a definitive understanding of their structure is a critical step in the drug development pipeline.
X-ray Crystallography: The Definitive Approach
Single-crystal X-ray diffraction is an unparalleled technique for determining the absolute three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Experimental Protocol: From Powder to Structure
Obtaining a high-quality single crystal is often the most challenging step in an X-ray crystallographic analysis. Here, we outline a general protocol for the crystallization of quinoline derivatives, drawing on established methods for similar compounds.[1]
1. Purification of the Compound:
Ensure the starting material, Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, is of the highest possible purity. Standard purification techniques such as column chromatography or recrystallization are recommended.
2. Crystallization Techniques:
Slow Evaporation: This is often the first method to try. Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, chloroform, or a mixture) to near saturation.[2][3] Filter the solution to remove any dust particles and leave it in a loosely covered vial to allow for the slow evaporation of the solvent.
Vapor Diffusion: This technique is particularly useful for small quantities of material. Dissolve the compound in a "good" solvent and place this solution in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, leading to crystallization.
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can induce the formation of crystals.
3. Crystal Selection and Mounting:
Once crystals have formed, they should be examined under a microscope. Select a single, well-formed crystal with sharp edges and no visible defects.
The selected crystal is then carefully mounted on a goniometer head for data collection.
4. X-ray Data Collection:
Data is collected using a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3][4]
5. Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.[3][4]
Interpreting the Data: A Case Study of a Related Compound
While we await the specific data for Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, we can examine the crystallographic data of a similar molecule, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , to understand the type of information that can be obtained.[4]
Parameter
Value
Chemical Formula
C₁₅H₁₂ClFN₂O₅
Crystal System
Triclinic
Space Group
P-1
a (Å)
8.2339 (16)
b (Å)
9.1523 (18)
c (Å)
10.736 (2)
α (°)
85.60 (3)
β (°)
81.20 (3)
γ (°)
74.13 (3)
Volume (ų)
768.5 (3)
This table provides the fundamental unit cell parameters that define the crystal lattice. Further refinement of the data would yield precise atomic coordinates, allowing for the visualization of the molecule's three-dimensional structure, including the planarity of the quinoline ring system and the conformation of the ethyl carboxylate group.
A Comparative Look: Spectroscopic Alternatives
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary and often more readily obtainable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, ¹H and ¹³C NMR would be essential.
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring can be particularly informative about the electronic effects of the chloro and fluoro substituents.[2]
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would provide a direct and sensitive probe of its local environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of the target compound.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, characteristic peaks for the C=O of the ester, C-Cl, and C-F bonds would be expected.[2]
Synthesizing the Data: A Holistic Approach
The most comprehensive understanding of a molecule's structure comes from the integration of data from multiple analytical techniques.
Caption: A workflow diagram illustrating the complementary roles of spectroscopic and crystallographic techniques in the structural elucidation of a target molecule.
Conclusion
The structural elucidation of Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate, like any novel compound, requires a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial initial data on connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for determining its precise three-dimensional architecture. The protocols and comparative data presented in this guide, based on established results for closely related quinoline derivatives, provide a clear roadmap for researchers to successfully characterize this and other similar molecules, ultimately accelerating the pace of drug discovery and materials innovation.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2012). National Institutes of Health. Retrieved February 27, 2026, from [Link]
Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]
Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (2014). National Institutes of Health. Retrieved February 27, 2026, from [Link]
COD - Database Commons. (2015, June 1). National Genomics Data Center. Retrieved February 27, 2026, from [Link]
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (2012). ResearchGate. Retrieved February 27, 2026, from [Link]
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved February 27, 2026, from [Link]
The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre. Retrieved February 27, 2026, from [Link]
Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. (2024, February 22). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 2721375-38-6
Chemical Family: Halogenated Quinoline Ester
Physical State: Solid (White to Off-White Powder)
Hazard Banding (Estimated): OEB 3 (Potent/Toxic) – Handle with strict containment.
Part 1: Core Directive & Hazard Anticipation
The "Why" Behind the Safety Protocol
Handling Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate requires a safety strategy that goes beyond generic "lab safety." As a halogenated quinoline derivative, this compound possesses a structural core often associated with biological activity (DNA intercalation potential) and sensitization.
Scientific Rationale for PPE Selection:
Quinoline Core: Quinolines are nitrogen-containing heterocycles. Many derivatives are established mutagens or reproductive toxins. You must assume this compound has genotoxic potential until proven otherwise.
Halogenation (Cl, F): The fluorine and chlorine substituents increase lipophilicity, facilitating skin absorption. Once absorbed, the ester moiety (carboxylate) is liable to hydrolysis by intracellular esterases, potentially releasing the free acid form which may have distinct toxicological properties.
Physical State (Dust Hazard): As a solid powder, the primary vector of exposure is inhalation of particulates and surface contamination leading to dermal transfer.
Part 2: PPE Selection Matrix
Self-Validating System: Always inspect PPE for physical integrity before entry.
1. Hand Protection (Glove Protocol)
Directive: Do not rely on a single layer of standard nitrile. The lipophilic nature of this ester allows it to migrate through thin polymers if dissolved in organic solvents.
State of Matter
Primary Glove Layer (Inner)
Secondary Glove Layer (Outer)
Rationale
Dry Solid
Nitrile (4 mil / 0.1 mm)
Nitrile (4-5 mil)
Double-gloving provides a visual breach indicator. Solid particles generally do not permeate nitrile but can mechanically abrade it.
In Solution (Alcohol/DMSO)
Nitrile (4 mil)
Nitrile (Extended Cuff, 8 mil)
Standard nitrile offers good resistance to alcohols and DMSO.
In Solution (DCM/Chloroform)
Laminate (Silver Shield)
Nitrile (Disposable)
CRITICAL: Halogenated solvents permeate nitrile in <2 minutes. You MUST use a laminate inner liner.
2. Respiratory Protection
Directive: Engineering controls (Fume Hood) are primary. PPE is the fail-safe.
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
PPE Backup: NIOSH N95 or P100 particulate respirator (for solid handling outside hood).
Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges (for spills).
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift.
Body: Tyvek® Lab Coat or disposable gown with elastic cuffs. Cotton coats trap dust and become secondary exposure sources.
Part 3: Operational Protocols (Step-by-Step)
Workflow 1: Weighing & Transfer (Solid)
Goal: Zero-contamination transfer.
Pre-Check: Verify Fume Hood airflow (>100 fpm). Place an absorbent mat (plastic side down) on the work surface.
Static Control: Use an anti-static gun on the weighing boat and spatula. Electrostatic quinoline powders are "flighty" and difficult to contain.
Transfer:
Open the vial only inside the hood.
Weigh directly into a tared vessel.
The "Wet Wipe" Technique: Before removing the receiving vessel from the hood, wipe the exterior with a paper towel dampened in Ethanol/Methanol. This removes invisible dust settled on the glass.
Disposal: Place the weighing boat and contaminated wipes immediately into a solid hazardous waste bag inside the hood.
Workflow 2: Emergency Spill Response
Scenario: 500mg vial dropped on the floor.
Isolate: Evacuate the immediate 3-meter radius. Mark the zone.
Don PPE: Put on Tyvek suit, double nitrile gloves, and P100 respirator.
Contain: Cover the powder gently with paper towels dampened with Ethyl Acetate or Ethanol .
Why Wet? Dry sweeping aerosols the powder, increasing inhalation risk. The solvent creates a slurry.
Clean: Scoop up the slurry. Wipe the surface 3 times:
Pass 1: Solvent wipe (solubilizes the lipophilic ester).
Verify: Check surface with UV light (365 nm). Many quinolines are fluorescent; a glowing patch indicates incomplete cleaning.
Part 4: Visualization & Logic
Diagram 1: PPE Decision Logic (Donning)
Caption: Logical flow for selecting glove and respiratory protection based on the chemical state (Solid vs. Solution).
Diagram 2: Waste Disposal Decision Tree
Caption: Classification flow for disposing of quinoline-contaminated waste streams.
Part 5: References & Authority[5]
ChemScene. (n.d.). Ethyl 3-chloro-8-fluoroquinoline-6-carboxylate Safety Data. Retrieved from
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
PubChem. (n.d.). Quinoline Toxicity Profile & GHS Classification. National Library of Medicine. Retrieved from
SafeBridge Consultants. (2020). Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard Reference for OEB Banding).
Disclaimer: This guide is intended for trained professionals. Always consult the site-specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Officer before handling.